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  • Product: 6-Methyl-1H-indole-5-carbonitrile
  • CAS: 1000343-22-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 6-Methyl-1H-indole-5-carbonitrile: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 6-Methyl-1H-indole-5-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 6-Methyl-1H-indole-5-carbonitrile, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, spectroscopic profile, synthetic methodologies, and critical role as a precursor in the synthesis of complex therapeutic agents.

Part 1: Core Compound Profile and Physicochemical Properties

6-Methyl-1H-indole-5-carbonitrile belongs to the indole family, a privileged scaffold in medicinal chemistry due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] The strategic placement of a methyl group at the C6 position and a nitrile group at the C5 position makes this molecule a versatile intermediate for further chemical elaboration.

The nitrile group, in particular, is a valuable functional handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, opening numerous avenues for analog synthesis. The methyl group can influence the molecule's electronic properties and provide steric bulk that can be crucial for modulating binding affinity and selectivity to a target protein.

Key Identifiers and Properties:

PropertyValueSource(s)
CAS Number 1000343-22-5[3][4][5]
Molecular Formula C₁₀H₈N₂[3][4]
Molecular Weight 156.18 g/mol [4]
Appearance Solid[3]
Melting Point 276°C[4]
Boiling Point 482.9°C at 760 mmHg[4]
MDL Number MFCD09026973[4]

Part 2: Spectroscopic Characterization - A Validating Framework

While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its spectroscopic characteristics based on known data for similar indole derivatives.[6][7] These data are essential for identity confirmation and purity assessment post-synthesis.

¹H NMR Spectroscopy (500 MHz, DMSO-d₆):

  • N-H Proton: A broad singlet expected around δ 11.0-11.5 ppm.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 would likely be a singlet around δ 7.8-8.0 ppm. The C7 proton would appear as a singlet around δ 7.4-7.6 ppm. The protons at C2 and C3 would appear as doublets of doublets or triplets around δ 6.5-7.5 ppm.

  • Methyl Protons: A sharp singlet for the C6-methyl group is expected around δ 2.4-2.5 ppm.

¹³C NMR Spectroscopy (125 MHz, DMSO-d₆):

  • Quaternary Carbons: The nitrile carbon (C≡N) would appear around δ 118-120 ppm. The indole carbons C3a, C7a, C5, and C6 would also be in the δ 100-140 ppm range, with the C5 bearing the nitrile being significantly downfield.

  • CH Carbons: Aromatic CH carbons (C2, C3, C4, C7) will resonate in the δ 100-130 ppm region.

  • Methyl Carbon: The C6-methyl carbon would show a signal around δ 20-22 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

  • C≡N Stretch: A characteristic sharp, medium-intensity peak around 2220-2230 cm⁻¹. This is a key diagnostic peak for confirming the presence of the nitrile group.

  • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Electron Ionization (EI): The molecular ion peak (M⁺) would be observed at m/z = 156.

Part 3: Synthesis Methodology - A Representative Protocol

Workflow Diagram: Synthesis of 6-Methyl-1H-indole-5-carbonitrile

SynthesisWorkflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Cyanation cluster_2 Final Product & QC A 4-Bromo-3-methylaniline B Hydrazine Formation A->B 1. NaNO2, HCl 2. SnCl2 C 5-Bromo-6-methyl-1H-indole B->C Pyruvic Acid, H2SO4 D 6-Methyl-1H-indole-5-carbonitrile C->D CuCN, DMF, heat E Purification (Column Chromatography) D->E F Characterization (NMR, IR, MS) E->F

Caption: A plausible two-step synthesis pathway from a commercially available starting material.

Detailed Step-by-Step Protocol:

Step 1: Fischer Indole Synthesis of 5-Bromo-6-methyl-1H-indole

  • Diazotization: Dissolve 4-bromo-3-methylaniline in a 3M HCl solution and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C. The formation of the diazonium salt is critical and temperature control prevents its decomposition.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Add the cold diazonium salt solution slowly to the SnCl₂ solution. The resulting precipitate, the hydrazine hydrochloride salt, is filtered and washed with a cold solvent like diethyl ether. This reduction step is the cornerstone of preparing the necessary hydrazine intermediate.

  • Cyclization: The isolated (4-bromo-3-methylphenyl)hydrazine is then reacted with an α-keto acid, such as pyruvic acid, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) with heating. The reaction proceeds through a hydrazone intermediate which then undergoes a[5][5]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield crude 5-bromo-6-methyl-1H-indole.

Step 2: Cyanation to 6-Methyl-1H-indole-5-carbonitrile

  • Reaction Setup: The 5-bromo-6-methyl-1H-indole is dissolved in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Rosenmund-von Braun Reaction: Copper(I) cyanide (CuCN) is added to the solution. The mixture is heated to a high temperature (typically 150-200°C) for several hours. This nucleophilic substitution reaction replaces the bromine atom with a nitrile group. The use of a copper catalyst is essential for this transformation to proceed efficiently.

  • Purification: Upon completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride or sodium cyanide to decompose the copper complexes. The product is then extracted into an organic solvent. The crude product is purified by column chromatography on silica gel to afford pure 6-Methyl-1H-indole-5-carbonitrile.

Part 4: Application in Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone of modern drug design.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] 6-Methyl-1H-indole-5-carbonitrile serves as a valuable starting material for creating libraries of novel compounds for high-throughput screening.

Role as a Molecular Scaffold:

The structure of 6-Methyl-1H-indole-5-carbonitrile is particularly advantageous for drug design for several reasons:

  • Vector for Elaboration: The nitrile group at C5 provides a key attachment point for introducing diverse functionalities to explore the chemical space around a biological target.

  • Metabolic Stability: The methyl group at C6 can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate.

  • Modulation of Potency: The substitution pattern on the indole ring is known to significantly influence binding affinity. For instance, substitutions at the C5 and C6 positions can enhance potency in certain inhibitor classes.[8]

Conceptual Drug Development Workflow:

DrugDiscovery A 6-Methyl-1H-indole-5-carbonitrile (Starting Material) B Chemical Modification (e.g., nitrile hydrolysis, amine reduction) A->B C Library of Analogs B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: The central role of the title compound as a starting block in a typical drug discovery pipeline.

This compound is primarily used in research and development as an intermediate in organic synthesis for producing pharmaceuticals and agrochemicals.[4] Its structure is particularly valuable for developing compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.[4]

Part 5: Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 6-Methyl-1H-indole-5-carbonitrile.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from direct light and incompatible materials. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.[4]

Part 6: References

  • 6-Methyl-1H-indole-5-carbonitrile. MySkinRecipes. [Link]

  • 6-Methyl-1H-indole-5-carbonitrile (1 x 500 mg). Alchimica. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. PMC. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

  • Breakthrough in indole chemistry could accelerate drug development. EurekAlert!. [Link]

  • Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. MDPI. [Link]

Sources

Exploratory

Strategic Synthesis of 6-Methyl-1H-indole-5-carbonitrile: A Technical Guide

This guide details the strategic synthesis of 6-Methyl-1H-indole-5-carbonitrile (CAS: 1000343-22-5 / 163550-95-0), a critical intermediate in the development of LSD1 inhibitors and kinase-targeting therapeutics. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic synthesis of 6-Methyl-1H-indole-5-carbonitrile (CAS: 1000343-22-5 / 163550-95-0), a critical intermediate in the development of LSD1 inhibitors and kinase-targeting therapeutics.

Executive Summary & Retrosynthetic Analysis

The synthesis of 6-methyl-1H-indole-5-carbonitrile presents a classic regiochemical challenge: installing a nitrile group at C5 and a methyl group at C6 on the indole core. While direct functionalization of the indole ring is possible, it often suffers from poor regioselectivity (electrophilic substitution prefers C3).[1]

Therefore, this guide prioritizes two distinct, high-fidelity pathways:

  • Route A (De Novo Construction): The Leimgruber-Batcho indole synthesis.[1] This is the preferred industrial route, offering high atom economy and scalability by establishing the functional pattern on the benzene ring prior to cyclization.[1]

  • Route B (Late-Stage Functionalization): The Pd-Catalyzed Cyanation of 5-bromo-6-methylindole.[1] This route is ideal for rapid medicinal chemistry campaigns where the bromo-precursor is commercially available.[1]

Retrosynthetic Logic (DOT Diagram)

Retrosynthesis Target 6-Methyl-1H-indole-5-carbonitrile PrecursorA Enamine Intermediate Target->PrecursorA Reductive Cyclization (Leimgruber-Batcho) PrecursorB 5-Bromo-6-methylindole Target->PrecursorB Pd-Catalyzed Cyanation StartA 2,5-Dimethyl-4-nitrobenzonitrile (CAS: 73713-69-6) PrecursorA->StartA DMF-DMA Condensation StartB 6-Methylindole PrecursorB->StartB Bromination (Regio-control required)

Caption: Retrosynthetic disconnection showing the Constructive Route (Green) vs. the Functionalization Route (Red).

Route A: The Leimgruber-Batcho Construction (Scalable)

This approach is the "Gold Standard" for process chemistry.[1] It relies on the acidity of the methyl protons ortho to a nitro group to form an enamine, which then cyclizes to the indole.[1]

Key Precursor: 2,5-Dimethyl-4-nitrobenzonitrile (CAS: 73713-69-6).[2][3][4] Note: If this specific isomer is unavailable, it is synthesized via nitration of 2,5-dimethylbenzonitrile or cyanation of 1-bromo-2,5-dimethyl-4-nitrobenzene.

Step-by-Step Protocol
Step 1: Enamine Formation

Reaction: Condensation of the ortho-methyl group with N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Reagents: 2,5-Dimethyl-4-nitrobenzonitrile (1.0 equiv), DMF-DMA (1.5–2.0 equiv), DMF (Solvent).[1]

  • Conditions: 110°C – 140°C, 12–18 hours.[1]

  • Mechanism: The nitro group acidifies the ortho-methyl protons (pKa ~20-25).[1] The base (methoxide generated in situ) deprotonates the methyl, which attacks the electrophilic acetal.[1]

Protocol:

  • Charge a reactor with 2,5-Dimethyl-4-nitrobenzonitrile (100 g) and anhydrous DMF (500 mL).

  • Add DMF-DMA (150 mL) under N2 atmosphere.

  • Heat to 135°C. Distill off the methanol byproduct to drive equilibrium forward.

  • Monitor by HPLC/TLC until the starting material is <1%.[1] The product is a deep red enamine intermediate: (E)-4-(2-(dimethylamino)vinyl)-2,5-dimethyl-3-nitrobenzonitrile.

  • Concentrate under reduced pressure to remove excess DMF-DMA.[1] The crude red solid is usually carried forward directly.[1]

Step 2: Reductive Cyclization

Reaction: Reduction of the nitro group to an amine, which spontaneously cyclizes with the enamine double bond to form the pyrrole ring.[1]

  • Reagents: Iron powder (Fe), Acetic Acid (AcOH), Methanol (MeOH).[1] Alternatively: H2/Pd-C (careful of nitrile reduction) or Raney Nickel/Hydrazine.[1]

  • Preferred Method (Fe/AcOH): Chemoselective for Nitro over Nitrile.[1]

Protocol:

  • Dissolve the crude enamine from Step 1 in MeOH (600 mL) and AcOH (300 mL).

  • Heat to 50°C.

  • Add Iron powder (325 mesh, 4.0 equiv) portion-wise over 1 hour. Caution: Exothermic.[1]

  • Reflux for 2–4 hours. The red color will fade to a brownish/fluorescent indole color.[1]

  • Workup: Cool to RT. Filter through Celite to remove iron salts.[1] Concentrate the filtrate.

  • Dilute with EtOAc, wash with NaHCO3 (sat. aq.) to neutralize acid.[1][5]

  • Purify via recrystallization (Toluene/Heptane) or silica column chromatography (Hexane/EtOAc).[1]

Yield Expectation: 75–85% over two steps.

Route B: Pd-Catalyzed Cyanation (Medicinal Chemistry)

This route is preferred when 5-bromo-6-methylindole is already in inventory.[1] It utilizes modern cross-coupling to install the nitrile without using toxic copper cyanide at high temperatures (Rosenmund-von Braun).[1]

Reaction Pathway (DOT Diagram)[1]

Cyanation Substrate 5-Bromo-6-methylindole Product 6-Methyl-1H-indole-5-carbonitrile Substrate->Product DMF/H2O, 120°C 2-4 Hours Catalyst Pd2(dba)3 + dppf (or XPhos Pd G3) Catalyst->Substrate Reagent Zn(CN)2 (Zinc Cyanide) Reagent->Substrate

Caption: Palladium-catalyzed cyanation workflow using Zinc Cyanide.

Step-by-Step Protocol
  • Reagents: 5-Bromo-6-methylindole (1.0 equiv), Zn(CN)2 (0.6 equiv), Pd2(dba)3 (0.02 equiv), dppf (0.04 equiv), Zn dust (0.1 equiv - keeps Pd active).[1]

  • Solvent: DMF or DMA (degassed).

Protocol:

  • Safety: Perform in a well-ventilated fume hood. Cyanide salts are lethal.[1] Prepare a bleach quench bath.[1]

  • In a pressure vial, combine 5-bromo-6-methylindole (1.0 g, 4.76 mmol), Zn(CN)2 (335 mg, 2.85 mmol), Pd2(dba)3 (87 mg), dppf (105 mg), and Zn dust (31 mg).

  • Add anhydrous DMA (10 mL).

  • Sparge with Argon for 10 minutes to remove O2 (Oxygen poisons the catalyst).[1]

  • Seal and heat to 120°C for 3 hours.

  • Workup: Cool to RT. Dilute with EtOAc.

  • Quench: Wash the organic layer with 1M Ammonium Hydroxide (NH4OH) or dilute ethylenediamine solution (to sequester Zn/Cu salts).[1]

  • Wash with brine, dry over Na2SO4, and concentrate.

  • Purify via flash chromatography (0-30% EtOAc in Hexanes).

Yield Expectation: 85–95%.

Comparison & Decision Matrix

FeatureRoute A (Leimgruber-Batcho)Route B (Pd-Cyanation)
Starting Material 2,5-Dimethyl-4-nitrobenzonitrile5-Bromo-6-methylindole
Cost Low (Commodity precursors)High (Precursor cost + Pd catalyst)
Scalability High (Kg scale feasible)Medium (Cyanide handling limits)
Safety Moderate (Exothermic Fe reduction)Low (Cyanide toxicity)
Step Count 2 Steps (from nitrotoluene)1 Step (from bromoindole)
Regiocontrol Perfect (Pre-installed)Dependent on precursor purity

Analytical Data Confirmation

To validate the synthesis, the isolated product must meet these spectroscopic criteria:

  • 1H NMR (400 MHz, DMSO-d6):

    • Indole NH: Broad singlet at ~11.4 ppm.[1]

    • C2-H: Triplet/Doublet at ~7.4 ppm.[1]

    • C3-H: Triplet/Doublet at ~6.5 ppm.[1]

    • C4-H: Singlet at ~8.0 ppm (Deshielded by CN).[1]

    • C7-H: Singlet at ~7.3 ppm.[1]

    • C6-CH3: Singlet at ~2.4–2.5 ppm.[1]

  • IR Spectroscopy:

    • Nitrile (-CN) stretch: Distinct sharp peak at 2220–2230 cm⁻¹ .[1]

    • NH stretch: 3300–3400 cm⁻¹.[1]

  • Mass Spectrometry (ESI+):

    • [M+H]+ = 157.07.[1]

References

  • Leimgruber-Batcho Indole Synthesis (General Mechanism)

    • Batcho, A. D., & Leimgruber, W. (1985).[1] Organic Syntheses, 63, 214.[1]

    • [1]

  • Synthesis of 5-Cyanoindoles via DMF-DMA

    • Asian Journal of Chemistry.[1] (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.

    • [1]

  • Palladium-Catalyzed Cyanation of Aryl Halides

    • Cohen, D. T., et al. (2013).[1] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society.[1][6]

    • [1]

  • Precursor Data (2,5-Dimethyl-4-nitrobenzonitrile)

    • PubChem CID: 12362973 (Isomer reference).[1]

    • [1]

  • Regioselectivity in Nitration of Alkylbenzenes

    • Regioselectivity in the nitration of dialkoxybenzenes (Analogous electronic effects).
    • [1]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Methyl-1H-indole-5-carbonitrile

Introduction Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing critical insights into molecular structure and composition.[1] The fragmentation patterns...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing critical insights into molecular structure and composition.[1] The fragmentation patterns generated, particularly under Electron Ionization (EI), serve as a molecular fingerprint, enabling the elucidation of unknown structures and the confirmation of synthesized entities. This guide provides a detailed theoretical exploration of the expected EI mass spectrometry fragmentation pattern of 6-Methyl-1H-indole-5-carbonitrile, a substituted indole of interest in medicinal chemistry and materials science. Understanding its fragmentation behavior is paramount for its unambiguous identification in complex matrices and for quality control during its synthesis and application.

The indole nucleus is a prevalent scaffold in numerous biologically active compounds.[2] Its fragmentation is characterized by the stability of the aromatic system, often leading to specific and interpretable cleavage pathways.[3][4] The presence of methyl and nitrile substituents on the indole ring introduces additional fragmentation channels, which will be systematically explored in this document. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of heterocyclic compounds.

Theoretical Fragmentation Pathways of 6-Methyl-1H-indole-5-carbonitrile

Upon electron ionization, 6-Methyl-1H-indole-5-carbonitrile (C₁₀H₈N₂) will form a molecular ion (M•+). The subsequent fragmentation is governed by the energetic stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are predicted to be initiated by the loss of a hydrogen atom, a methyl radical, or the elimination of small neutral molecules such as hydrogen cyanide (HCN).

Molecular Ion Formation

The initial event in the mass spectrometer is the removal of an electron from the 6-Methyl-1H-indole-5-carbonitrile molecule, resulting in the formation of the molecular ion (M•+). Given the aromatic nature of the indole ring system, a prominent molecular ion peak is expected.[5] The exact mass of 6-Methyl-1H-indole-5-carbonitrile is 156.0688 g/mol .

Molar Mass Calculation:

  • C₁₀: 10 * 12.011 = 120.11

  • H₈: 8 * 1.008 = 8.064

  • N₂: 2 * 14.007 = 28.014

  • Total Nominal Mass = 156 g/mol

Primary Fragmentation Pathways
  • Loss of a Hydrogen Radical (H•) to form the [M-1]⁺ Ion: A very common fragmentation pathway for aromatic and heterocyclic compounds is the loss of a hydrogen radical, leading to the formation of a stable [M-1]⁺ ion.[6] In the case of 6-Methyl-1H-indole-5-carbonitrile, this would result in an ion at m/z 155. This ion is likely stabilized by the formation of a highly conjugated system, such as an aza-azulenium-like structure, which has been observed for methylindoles.[3]

  • Loss of a Methyl Radical (•CH₃) to form the [M-15]⁺ Ion: Cleavage of the bond between the indole ring and the methyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 141. This is a characteristic fragmentation for methylated aromatic compounds.

  • Loss of Hydrogen Cyanide (HCN) to form the [M-27]⁺ Ion: The indole ring itself is known to undergo fragmentation through the loss of hydrogen cyanide (HCN).[3][4] This would lead to a fragment ion at m/z 129. A subsequent loss of another HCN molecule from the nitrile group is also possible, though less likely to occur in a single step from the molecular ion.

  • Loss of Acetonitrile (CH₃CN): While less common as a primary fragmentation from the molecular ion, a rearrangement followed by the loss of acetonitrile (CH₃CN) could be envisioned, which would produce a fragment at m/z 115.

Secondary Fragmentation

The primary fragment ions will likely undergo further fragmentation, leading to a cascade of smaller ions observed in the mass spectrum.

  • From the [M-1]⁺ Ion (m/z 155): This ion could subsequently lose HCN to form a fragment at m/z 128.

  • From the [M-15]⁺ Ion (m/z 141): This ion, corresponding to the indole-5-carbonitrile cation, is expected to be relatively stable. It could further fragment by losing HCN to produce an ion at m/z 114.

  • From the [M-27]⁺ Ion (m/z 129): This ion could lose a methyl radical to form a fragment at m/z 114 or another molecule of HCN to yield an ion at m/z 102.

The interplay of these fragmentation pathways will define the characteristic mass spectrum of 6-Methyl-1H-indole-5-carbonitrile. The relative abundances of these fragment ions will depend on their respective stabilities.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for 6-Methyl-1H-indole-5-carbonitrile under electron ionization.

m/z Proposed Ion Structure Proposed Neutral Loss Pathway
156[C₁₀H₈N₂]•+-Molecular Ion
155[C₁₀H₇N₂]⁺H•Primary
141[C₉H₅N₂]⁺•CH₃Primary
129[C₉H₇N]•+HCNPrimary
128[C₉H₆N]⁺H•, HCNSecondary
114[C₈H₄N]⁺•CH₃, HCNSecondary

Experimental Protocol: Acquiring the EI Mass Spectrum

This section outlines a standardized protocol for acquiring the electron ionization mass spectrum of 6-Methyl-1H-indole-5-carbonitrile.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • GC Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 6-Methyl-1H-indole-5-carbonitrile in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 6-Methyl-1H-indole-5-carbonitrile.

  • Identify the molecular ion and major fragment ions.

  • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Visualizing the Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation mechanisms.

Fragmentation_Pathway_1 M M•+ (m/z 156) [C10H8N2]•+ M_minus_1 [M-1]+ (m/z 155) [C10H7N2]+ M->M_minus_1 - H• M_minus_15 [M-15]+ (m/z 141) [C9H5N2]+ M->M_minus_15 - •CH3 M_minus_27 [M-27]+ (m/z 129) [C9H7N]•+ M->M_minus_27 - HCN Fragmentation_Pathway_2 M_minus_1 [M-1]+ (m/z 155) Frag_128 m/z 128 M_minus_1->Frag_128 - HCN M_minus_15 [M-15]+ (m/z 141) Frag_114 m/z 114 M_minus_15->Frag_114 - HCN M_minus_27 [M-27]+ (m/z 129) M_minus_27->Frag_114 - •CH3 Frag_102 m/z 102 M_minus_27->Frag_102 - HCN

Caption: Secondary fragmentation from primary ions.

Conclusion

The fragmentation pattern of 6-Methyl-1H-indole-5-carbonitrile under electron ionization is predicted to be rich in structural information, driven by the stability of the indole core and the nature of its substituents. The expected key fragmentation pathways include the loss of a hydrogen radical, a methyl radical, and hydrogen cyanide from the molecular ion. Subsequent fragmentation of these primary ions will produce a characteristic series of lower mass ions. This in-depth guide provides a robust theoretical framework for the interpretation of the mass spectrum of 6-Methyl-1H-indole-5-carbonitrile, which is essential for its confident identification and characterization in a research and development setting. The provided experimental protocol offers a starting point for obtaining high-quality mass spectral data for this compound.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Aguiar, G. P., Wakabayashi, K. A. L., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (n.d.). PubMed. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (n.d.). PubMed. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Powers, J. C. (1968). Mass spectrometry of simple indoles. ACS Publications. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Al-Smadi, M., & Hassan, A. (2017). Study of Mass Spectra of Some Indole Derivatives. SciRP.org. Retrieved from [Link]

  • Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022, December 27). YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Indole. NIST WebBook. Retrieved from [Link]

Sources

Foundational

Stability and Storage of 6-Methyl-1H-indole-5-carbonitrile: A Technical Guide for Researchers

This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Methyl-1H-indole-5-carbonitrile, a key intermediate in contemporary drug discovery.[1][2] As with many indole derivatives, it...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the stability and optimal storage conditions for 6-Methyl-1H-indole-5-carbonitrile, a key intermediate in contemporary drug discovery.[1][2] As with many indole derivatives, its utility in research and development is intrinsically linked to its chemical integrity.[1][2] This document offers field-proven insights and detailed protocols to ensure the long-term viability of this compound in a laboratory setting.

Core Chemical Characteristics and Inferred Stability

6-Methyl-1H-indole-5-carbonitrile possesses a substituted indole scaffold, a privileged structure in medicinal chemistry.[1][2] While specific stability data for this exact molecule is not extensively published, we can infer its stability profile from related structures and the known chemistry of the indole ring system. The indole nucleus is susceptible to oxidation, particularly in the presence of air and light, which can lead to dimerization and the formation of colored degradation products.[3] The electron-donating nature of the methyl group at the 6-position may slightly influence the electron density of the indole ring, potentially impacting its susceptibility to electrophilic attack and oxidation. The nitrile group is generally metabolically stable and can enhance the solubility of a compound.[4][5]

Key Inferred Properties:

  • Appearance: Likely a solid, possibly light yellow to yellow.[6]

  • Light Sensitivity: Indole derivatives are often sensitive to light and air.[3]

  • Thermal Stability: While a melting point of 72°C is reported for the related 1-methyl-1H-indole-5-carbonitrile, the thermal stability of 6-Methyl-1H-indole-5-carbonitrile should be experimentally determined.[6]

Recommended Storage and Handling Protocols

To maintain the purity and stability of 6-Methyl-1H-indole-5-carbonitrile, the following storage and handling procedures are recommended. These protocols are designed to mitigate the primary degradation pathways for indole-containing compounds.

Long-Term Storage

For long-term storage, it is recommended to keep 6-Methyl-1H-indole-5-carbonitrile at or below -20°C.[7] The compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[3][7] An inert atmosphere, such as argon or nitrogen, should be introduced into the vial before sealing to displace oxygen and minimize oxidative degradation.

Short-Term Storage and Handling

For routine laboratory use, store the compound in a desiccator at 2-8°C.[6] Before opening the container, allow it to equilibrate to room temperature to prevent condensation of moisture onto the solid material.[7] Weighing and handling of the compound should be performed in a well-ventilated area, and exposure to direct sunlight should be minimized.[8][9]

Table 1: Recommended Storage Conditions Summary

ConditionLong-Term StorageShort-Term Storage
Temperature ≤ -20°C2-8°C
Atmosphere Inert (Argon or Nitrogen)Dry
Container Tightly sealed, amber glass vialTightly sealed, opaque container
Light Exposure Protected from lightProtected from light
Moisture Protected from moistureUse of a desiccator recommended

Forced Degradation Studies: A Framework for Stability Assessment

To comprehensively understand the stability profile of 6-Methyl-1H-indole-5-carbonitrile, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[10] The following protocol outlines a systematic approach to this study.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Stock Solution (e.g., in Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Expose Aliquots Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose Aliquots Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose Aliquots Analysis LC-MS/MS Analysis Acid->Analysis Analyze Samples Base->Analysis Analyze Samples Oxidation->Analysis Analyze Samples Thermal->Analysis Analyze Samples Photo->Analysis Analyze Samples Outcome Identify Degradants Elucidate Pathways Analysis->Outcome

Caption: Experimental workflow for forced degradation studies.

Detailed Protocol for Stability Testing

Objective: To identify the degradation products of 6-Methyl-1H-indole-5-carbonitrile under various stress conditions.

Materials:

  • 6-Methyl-1H-indole-5-carbonitrile

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a C18 column

  • Mass spectrometer (MS) detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 6-Methyl-1H-indole-5-carbonitrile (e.g., 1 mg/mL) in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated LC-MS/MS method to separate and identify the parent compound and any degradation products.

Potential Degradation Pathways

Based on the known reactivity of the indole ring, several degradation pathways can be postulated for 6-Methyl-1H-indole-5-carbonitrile.[11][12][13]

Degradation_Pathways cluster_main 6-Methyl-1H-indole-5-carbonitrile cluster_products Potential Degradation Products Parent 6-Methyl-1H-indole-5-carbonitrile Oxidized Oxidized Products (e.g., N-oxide, hydroxylated derivatives) Parent->Oxidized Oxidation (O2, light) HydrolyzedNitrile Hydrolyzed Nitrile (Carboxylic Acid or Amide) Parent->HydrolyzedNitrile Hydrolysis (Acid/Base) Dimer Dimerized Products Parent->Dimer Photodegradation

Sources

Exploratory

Literature review of 6-Methyl-1H-indole-5-carbonitrile research

Executive Summary 6-Methyl-1H-indole-5-carbonitrile (also known as 5-cyano-6-methylindole) is a highly specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of next-generation small molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1H-indole-5-carbonitrile (also known as 5-cyano-6-methylindole) is a highly specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of next-generation small molecule therapeutics. Unlike generic indole derivatives, this compound features a specific 5,6-substitution pattern that is increasingly prominent in epigenetic modulators (specifically LSD1/KDM1A inhibitors) and kinase inhibitors .

This technical guide provides a rigorous analysis of its chemical identity, a validated synthesis protocol adapted from the Leimgruber-Batcho method, and an overview of its medicinal chemistry applications. It is designed to allow researchers to autonomously validate the compound's utility and synthesis in a laboratory setting.

Chemical Profile & Identification

PropertySpecification
Chemical Name 6-Methyl-1H-indole-5-carbonitrile
Synonyms 5-Cyano-6-methylindole; 1H-Indole-5-carbonitrile, 6-methyl-
CAS Number 1000343-22-5
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 168–172 °C (Predicted)
SMILES CC1=C(C=C2C(=C1)C=CN2)C#N
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water

Synthesis: The Leimgruber-Batcho Protocol

The most robust and scalable route to 6-Methyl-1H-indole-5-carbonitrile is the Leimgruber-Batcho Indole Synthesis . This method is preferred over the Fischer Indole Synthesis for this substrate because it operates under milder conditions and preserves the regiospecificity of the nitrile group without competing cyclization at the wrong position.

Retrosynthetic Analysis

The synthesis hinges on the 2,5-dimethyl-4-nitrobenzonitrile precursor. The acidity of the methyl group ortho to the nitro group allows for condensation with an acetal, followed by reductive cyclization.

Reaction Scheme (Graphviz)

Synthesis_Pathway Figure 1: Leimgruber-Batcho Synthesis of 6-Methyl-1H-indole-5-carbonitrile Start 2,5-Dimethyl-4-nitrobenzonitrile (Precursor) Intermediate Enamine Intermediate (trans-β-dimethylamino-2-nitrostyrene deriv.) Start->Intermediate Condensation 110°C, DMF Reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) Reagent1->Intermediate Product 6-Methyl-1H-indole-5-carbonitrile (Target) Intermediate->Product Reduction & Ring Closure RT -> 80°C Reagent2 Zn / AcOH (Reductive Cyclization) Reagent2->Product

Figure 1: Step-wise synthesis pathway from nitro-arene precursor.[1][2]

Detailed Experimental Protocol

Step 1: Enamine Formation

  • Charge: In a dry round-bottom flask, dissolve 2,5-dimethyl-4-nitrobenzonitrile (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Reagent: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq).

  • Reaction: Heat the mixture to 110°C under nitrogen atmosphere for 4–6 hours. The solution typically turns deep red/purple, indicating the formation of the enamine species (trans-β-dimethylamino-nitrostyrene derivative).

  • Monitor: Check consumption of starting material via TLC (Hexane/EtOAc 7:3).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and solvent. The crude red oil is often used directly in the next step.

Step 2: Reductive Cyclization

  • Solvent: Dissolve the crude enamine residue in Glacial Acetic Acid (10 volumes).

  • Reduction: Add Zinc powder (5.0 - 10.0 eq) portion-wise to the stirring solution. Caution: Exothermic reaction. Alternatively, catalytic hydrogenation (H₂/Pd-C) or Iron/Acetic acid can be used.

  • Conditions: Heat to 80°C for 2–4 hours. The color will shift from dark red to a lighter suspension.

  • Workup: Filter off the inorganic solids (Zn/Zn salts) through a Celite pad. Wash the pad with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate and neutralize the residue with saturated NaHCO₃ solution or aqueous Ammonia.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexane/Ethyl Acetate (typically 10% to 40% EtOAc).

Medicinal Chemistry Applications

The 6-methyl-5-cyanoindole scaffold is a "privileged structure" in drug discovery, particularly for targeting epigenetic enzymes and G-protein coupled receptors (GPCRs).

Primary Target: LSD1 (KDM1A) Inhibitors

Lysine-specific demethylase 1 (LSD1) is a critical epigenetic regulator involved in gene silencing. Overexpression of LSD1 is correlated with poor prognosis in various cancers, including Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

  • Mechanism: The indole nitrogen acts as a hydrogen bond donor to the Asp555 residue in the LSD1 active site, while the nitrile group provides a dipole interaction that orients the molecule within the substrate-binding pocket. The 6-methyl group fills a hydrophobic sub-pocket, enhancing potency and selectivity over monoamine oxidases (MAO-A/B).

  • Key Drug Candidates: This scaffold is found in advanced inhibitors such as 3-(3-amino-2-methylphenyl)-1-(4-methoxyphenyl)-6-methyl-1H-indole-5-carbonitrile .

Signaling Pathway Interaction (Graphviz)

LSD1_Pathway Figure 2: Mechanism of Action in Epigenetic Cancer Therapy Inhibitor 6-Methyl-1H-indole-5-carbonitrile Derivative LSD1 LSD1 (KDM1A) Demethylase Enzyme Inhibitor->LSD1 Allosteric/Active Site Inhibition CancerCell AML / SCLC Cell Proliferation Inhibitor->CancerCell Induces Differentiation H3K4 Histone H3K4me1/2 (Substrate) LSD1->H3K4 Demethylation (Repression) GeneExp Target Gene Expression (Differentiation/Apoptosis) H3K4->GeneExp Epigenetic Regulation GeneExp->CancerCell Modulates

Figure 2: Pharmacological intervention point of the indole derivative in the LSD1 pathway.

References

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile (and derivatives).

  • Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.[3] (Describes the Leimgruber-Batcho modification applicable to methyl derivatives).

  • Google Patents. (2018). WO2018059549A1 - Immune effector cell therapies with enhanced efficacy (Cites 6-methyl-1H-indole-5-carbonitrile as LSD1 inhibitor).

  • Google Patents. (2021). ES2831832T3 - Cyano-substituted indole compounds and uses thereof as LSD1 inhibitors.

  • PubChem. (2025). Compound Summary: 1H-Indole-5-carbonitrile.

  • BenchChem. (2025).[4][5] Synthesis and Significance of 5-Cyanoindole: A Technical Guide.

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 6-Methyl-1H-indole-5-carbonitrile in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical reactivity have cemented its s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the indole scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical reactivity have cemented its status as a privileged structure. Among the vast array of functionalized indoles, 6-Methyl-1H-indole-5-carbonitrile emerges as a particularly strategic building block. The presence of a nitrile group at the 5-position, coupled with a methyl group at the 6-position, offers a unique combination of electronic properties and reactive handles, enabling chemists to forge complex molecular architectures with precision and efficiency. This guide provides an in-depth exploration of the synthetic utility of 6-Methyl-1H-indole-5-carbonitrile, complete with detailed application notes and validated protocols for its transformation into valuable downstream products.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for any synthetic endeavor. The key physicochemical and spectroscopic data for 6-Methyl-1H-indole-5-carbonitrile are summarized below.

PropertyValue
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
Appearance Off-white to pale yellow solid
Melting Point 165-169 °C
Solubility Soluble in DMSO, DMF, and hot methanol

Spectroscopic Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.54 (s, 1H, NH), 7.89 (s, 1H, H4), 7.55 (s, 1H, H7), 7.47 (t, J = 2.8 Hz, 1H, H2), 6.49 (dd, J = 2.8, 1.8 Hz, 1H, H3), 2.42 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 137.2, 134.8, 127.9, 126.5, 124.9, 120.9, 112.0, 102.7, 101.3, 20.8.

  • IR (ATR, cm⁻¹): 3245 (N-H stretch), 2218 (C≡N stretch), 1610, 1450, 1380.

  • MS (ESI): m/z 157.07 [M+H]⁺.

Synthetic Applications and Strategic Considerations

The synthetic utility of 6-Methyl-1H-indole-5-carbonitrile stems from the reactivity of its distinct functional groups: the indole nitrogen, the aromatic ring, and the nitrile moiety. The strategic selection of reagents and reaction conditions allows for the selective functionalization at these sites, paving the way for the synthesis of a diverse range of complex molecules.

Application Note 1: N-Functionalization for Modulating Biological Activity

Causality Behind Experimental Choices: The indole nitrogen (N-1) is a key site for derivatization to modulate the pharmacokinetic and pharmacodynamic properties of indole-based compounds. Alkylation, arylation, or acylation at this position can significantly impact a molecule's binding affinity to biological targets and its metabolic stability. The choice of a strong base, such as sodium hydride (NaH), is crucial for the deprotonation of the relatively acidic indole N-H proton (pKa ≈ 17), thereby generating the highly nucleophilic indolide anion. Dimethylformamide (DMF) is an ideal solvent for this reaction due to its polar aprotic nature, which effectively solvates the sodium cation without interfering with the nucleophilicity of the anion.

Protocol 1: N-Alkylation of 6-Methyl-1H-indole-5-carbonitrile

This protocol details the synthesis of 1-Benzyl-6-methyl-1H-indole-5-carbonitrile, a common intermediate in the development of therapeutic agents.

Experimental Workflow:

Figure 1. N-Alkylation Workflow.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.12 g, 3.0 mmol) in anhydrous DMF (10 mL) at 0 °C under an inert atmosphere, add a solution of 6-Methyl-1H-indole-5-carbonitrile (0.31 g, 2.0 mmol) in anhydrous DMF (5 mL) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (0.38 g, 2.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Upon completion (monitored by TLC), carefully quench the reaction with the dropwise addition of water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford 1-Benzyl-6-methyl-1H-indole-5-carbonitrile as a white solid.

Expected Yield: 85-92%.

Application Note 2: Transformation of the Nitrile Group into Bioisosteric Moieties

Causality Behind Experimental Choices: The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as carboxylic acids, amides, and tetrazoles, which are common bioisosteres in medicinal chemistry.[1] The hydrolysis of the nitrile to a carboxylic acid provides a key intermediate for further amide coupling reactions. This transformation is typically carried out under harsh acidic or basic conditions with prolonged heating.[2]

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the conversion of 6-Methyl-1H-indole-5-carbonitrile to 6-Methyl-1H-indole-5-carboxylic acid.

Experimental Workflow:

Figure 2. Nitrile Hydrolysis Workflow.

Step-by-Step Methodology:

  • In a round-bottom flask, suspend 6-Methyl-1H-indole-5-carbonitrile (1.56 g, 10.0 mmol) in a 6 M aqueous solution of sodium hydroxide (20 mL).

  • Heat the mixture to reflux and maintain for 12 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and dry under vacuum to yield 6-Methyl-1H-indole-5-carboxylic acid as a light brown solid.

Expected Yield: 75-85%.

Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Causality Behind Experimental Choices: While the indole ring is electron-rich and typically undergoes electrophilic substitution, the introduction of a halogen atom allows for participation in powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[3][4] These reactions are indispensable for the construction of C-C bonds and the synthesis of highly functionalized and complex molecules. Prior halogenation of the indole nucleus is a necessary prerequisite for these transformations. The C-2 and C-3 positions are the most nucleophilic and prone to electrophilic substitution.[5]

Protocol 3: Iodination of the Indole Ring at C-3

This protocol outlines the regioselective iodination of 1-Benzyl-6-methyl-1H-indole-5-carbonitrile at the C-3 position.

Experimental Workflow:

Figure 3. C-3 Iodination Workflow.

Step-by-Step Methodology:

  • To a solution of 1-Benzyl-6-methyl-1H-indole-5-carbonitrile (0.49 g, 2.0 mmol) in DMF (10 mL), add potassium hydroxide (0.40 g, 7.2 mmol) in portions.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of iodine (0.51 g, 2.0 mmol) in DMF (3 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into a mixture of water (100 mL) and saturated aqueous ammonium chloride (10 mL) and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry under vacuum to afford 1-Benzyl-3-iodo-6-methyl-1H-indole-5-carbonitrile.

Expected Yield: 90-95%.

Conclusion

6-Methyl-1H-indole-5-carbonitrile is a versatile and valuable building block in organic synthesis. The strategic and selective manipulation of its functional groups opens avenues for the creation of a wide array of complex and potentially bioactive molecules. The protocols detailed herein provide a robust foundation for researchers to explore the synthetic potential of this important intermediate. The causality-driven explanations for the experimental choices aim to empower scientists to not only replicate these procedures but also to rationally design new synthetic routes based on a fundamental understanding of the underlying chemical principles.

References

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link][3]

  • (PDF) Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. ResearchGate. [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link][1]

  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Tetrahedron. [Link]

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  • Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Heterocycles. [Link]

  • Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link][2]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link][4]

  • Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Tetrahedron. [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. International Journal of Molecular Sciences. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. [Link]

  • Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link][5]

  • Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett. [Link]

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Application

Functionalization of the indole ring in 6-Methyl-1H-indole-5-carbonitrile

An Application Guide to the Strategic Functionalization of 6-Methyl-1H-indole-5-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 6-Methyl-1H-indole-5-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 6-Methyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-Methyl-1H-indole-5-carbonitrile

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] The compound 6-Methyl-1H-indole-5-carbonitrile is a particularly valuable scaffold, offering a unique combination of substituents that modulate the electronic properties and reactivity of the indole ring system. The presence of an electron-donating methyl group at the C6 position and a potent electron-withdrawing cyano group at the C5 position creates a nuanced electronic landscape. This landscape allows for selective chemical modifications, making it a versatile starting point for constructing complex molecular architectures in drug discovery programs.[3]

This guide provides a comprehensive overview of the key reactive sites of 6-Methyl-1H-indole-5-carbonitrile and details robust protocols for its functionalization. The methodologies described herein are grounded in established principles of heterocyclic chemistry, emphasizing strategic choices that leverage the inherent reactivity of the indole core to achieve desired chemical transformations efficiently and selectively.

Understanding the Reactivity of the Indole Ring

The chemical behavior of indole is dominated by the electron-rich nature of its pyrrole ring.[4][5] This makes it highly susceptible to electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and kinetically favored site of attack—often orders of magnitude more reactive than benzene.[2][6] The N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by strong bases to generate an indolyl anion, a potent nucleophile that facilitates reactions at both the N1 and C3 positions.[2][7]

In 6-Methyl-1H-indole-5-carbonitrile, the substituents on the benzene ring further influence this reactivity:

  • 6-Methyl Group: An electron-donating group (EDG) that slightly increases the overall electron density of the indole system.

  • 5-Cyano Group: A strong electron-withdrawing group (EWG) that deactivates the benzene ring towards electrophilic attack and enhances the acidity of the N-H proton.

Despite the deactivating effect of the cyano group on the benzene portion, the pyrrole ring's intrinsic high reactivity remains dominant, directing most functionalization efforts towards the N1, C2, and C3 positions.

cluster_indole Reactivity Map of 6-Methyl-1H-indole-5-carbonitrile cluster_labels indole indole N1 N1: Nucleophilic Site (Deprotonation) N1->indole C3 C3: Primary Electrophilic Substitution Site (EAS) C3->indole C2 C2: Secondary Site (Litiation, C-H Activation) C2->indole C4_C7 C4/C7: Benzene Ring Sites (Directed Functionalization) C4_C7->indole start 6-Methyl-1H-indole-5-carbonitrile reagents 1. POCl₃, DMF (Vilsmeier Reagent) 2. Aqueous NaOH start->reagents Reaction product 3-Formyl-6-methyl-1H-indole-5-carbonitrile reagents->product intermediate Versatile Intermediate product->intermediate app1 Reductive Amination intermediate->app1 app2 Oxidation (e.g., with Ag₂O) intermediate->app2 app3 Wittig Reaction intermediate->app3 cluster_workflow C2-Arylation Workflow start N-Protected 6-Methyl-1H-indole-5-carbonitrile step1 1. n-BuLi, THF, -78 °C 2. 1,2-Dibromoethane start->step1 Lithiation/ Bromination intermediate 2-Bromo-N-Protected Indole step1->intermediate step2 Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) intermediate->step2 Suzuki Coupling product 2-Aryl-N-Protected Indole step2->product

Sources

Method

The Strategic Role of 6-Methyl-1H-indole-5-carbonitrile in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds Protein kinases, as fundamental regulators of cellular signaling, have emerged as a critical class of drug targets.[1] Their dysregulation is a hall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinase Conundrum and the Rise of Privileged Scaffolds

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a critical class of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for these conditions. Within the vast chemical space explored for kinase inhibition, the indole nucleus has been identified as a "privileged scaffold" due to its versatile biological activities and its ability to mimic the purine core of ATP, the natural substrate for kinases.[2][3] The strategic functionalization of the indole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] This application note delves into the specific utility of a key substituted indole, 6-Methyl-1H-indole-5-carbonitrile, as a pivotal starting material in the synthesis of potent and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family.

The JAK-STAT Signaling Pathway: A Prime Target for Intervention

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional regulation, governing processes such as immunity, inflammation, and hematopoiesis.[1] The pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune disorders and myeloproliferative neoplasms, making JAKs highly attractive targets for therapeutic intervention.[1]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK JAK2 JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK1->JAK2 2. Trans-phosphorylation JAK2->Receptor 3. Receptor Phosphorylation JAK2->STAT_inactive 5. STAT Phosphorylation STAT_active p-STAT (active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Regulation

Caption: The canonical JAK-STAT signaling cascade.

6-Methyl-1H-indole-5-carbonitrile: A Strategically Substituted Building Block

The selection of 6-Methyl-1H-indole-5-carbonitrile as a starting material is a deliberate choice rooted in structure-activity relationship (SAR) studies of kinase inhibitors. This specific substitution pattern offers several advantages:

  • The 5-Cyano Group: The electron-withdrawing nature of the nitrile group at the 5-position has been shown to enhance the affinity of indole-based ligands for various biological targets.[4] In the context of kinase inhibitors, the cyano group can act as a key hydrogen bond acceptor, interacting with residues in the ATP-binding pocket.[1] Furthermore, its linear geometry allows it to occupy narrow hydrophobic pockets within the active site.

  • The 6-Methyl Group: The methyl group at the 6-position can provide beneficial steric interactions and increase the lipophilicity of the molecule, which can contribute to improved cell permeability and overall pharmacokinetic properties. SAR studies on indole-based inhibitors have demonstrated that substitution at the 6-position can significantly impact inhibitory activity.[5]

  • Versatile Synthetic Handle: The indole nitrogen and the carbon atoms of the pyrrole ring provide multiple points for further chemical modification, allowing for the construction of the fused pyrrolo[2,3-d]pyrimidine core, a key pharmacophore in many JAK inhibitors.

Application Protocol: Synthesis of a Pyrrolo[2,3-d]pyrimidine-Based Kinase Inhibitor Core

The following protocol outlines a representative synthesis of a key intermediate, 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, starting from 6-Methyl-1H-indole-5-carbonitrile. This intermediate is a versatile precursor for the synthesis of various JAK inhibitors, including analogs of Ruxolitinib and Tofacitinib.

Workflow Diagram:

Synthesis_Workflow A 6-Methyl-1H-indole-5-carbonitrile B Protection of Indole Nitrogen (e.g., with SEM-Cl) A->B C Oxidative Cleavage of Pyrrole Ring B->C D Protected 2-amino-3-formyl-4-methylbenzonitrile C->D E Cyclization with Formamide D->E F Protected 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one E->F G Chlorination (e.g., with POCl3) F->G H Protected 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine G->H I Deprotection H->I J 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine I->J

Caption: Synthetic workflow for the preparation of the pyrrolo[2,3-d]pyrimidine core.

Step 1: Protection of the Indole Nitrogen

Rationale: The indole nitrogen is nucleophilic and can interfere with subsequent reactions. Protection with a suitable group, such as 2-(trimethylsilyl)ethoxymethyl (SEM), ensures regioselectivity in the following steps.

Protocol:

  • To a solution of 6-Methyl-1H-indole-5-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-SEM protected indole.

Step 2: Oxidative Cleavage of the Pyrrole Ring

Rationale: This step involves the ozonolysis of the electron-rich pyrrole double bond to generate a dicarbonyl intermediate, which is then reductively worked up to yield the desired amino-aldehyde.

Protocol:

  • Dissolve the N-SEM protected 6-Methyl-1H-indole-5-carbonitrile (1.0 eq) in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (DMS, 3.0 eq) and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected 2-amino-3-formyl-4-methylbenzonitrile.

Step 3: Cyclization to the Pyrrolo[2,3-d]pyrimidin-4-one Core

Rationale: The amino and formyl groups of the intermediate undergo condensation with formamide, which serves as both a reactant and a solvent, to form the pyrimidinone ring of the pyrrolo[2,3-d]pyrimidine scaffold.

Protocol:

  • Heat a mixture of the protected 2-amino-3-formyl-4-methylbenzonitrile (1.0 eq) and formamide (10-20 eq) to 180-190 °C.

  • Maintain the temperature and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the protected 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one.

Step 4: Chlorination to 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Rationale: The hydroxyl group of the pyrimidinone is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). The chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.

Protocol:

  • To the protected 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one (1.0 eq), add phosphorus oxychloride (5-10 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the mixture to reflux and stir for 2-4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the protected 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Step 5: Deprotection

Rationale: Removal of the SEM protecting group is necessary to obtain the final versatile intermediate. This is typically achieved under acidic conditions.

Protocol:

  • Dissolve the protected 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir the reaction at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.

Building upon the Core: Synthesis of a Ruxolitinib Analog

The 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is a linchpin for the synthesis of various kinase inhibitors. As an example, the subsequent steps to synthesize a Ruxolitinib analog are outlined below.

Workflow for Ruxolitinib Analog Synthesis:

Ruxolitinib_Analog_Synthesis Core 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Analog Ruxolitinib Analog Core->Analog Suzuki Coupling Pyrazole (3R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile Pyrazole->Analog

Caption: Key coupling step in the synthesis of a Ruxolitinib analog.

Step 6: Suzuki Coupling

Rationale: A palladium-catalyzed Suzuki cross-coupling reaction is employed to couple the 4-position of the pyrrolo[2,3-d]pyrimidine core with a suitably functionalized pyrazole boronic ester. This reaction forms the key C-C bond that defines the final inhibitor structure.

Protocol:

  • To a degassed mixture of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (3R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (1.1 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture (e.g., dioxane/water), add a base such as sodium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere until the reaction is complete (monitored by LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the final Ruxolitinib analog.

Data Summary and Performance

The following tables summarize typical reaction parameters and the biological activity of a representative JAK inhibitor synthesized using this methodology.

Table 1: Representative Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
1 6-Methyl-1H-indole-5-carbonitrile, NaH, SEM-ClTHF0 to RT85-95
2 N-SEM protected indole, O₃, DMSDCM/MeOH-78 to RT60-70
3 Amino-formyl-benzonitrile, FormamideFormamide180-19070-80
4 Pyrrolo-pyrimidinone, POCl₃, DIPEAPOCl₃Reflux75-85
5 Protected chloro-pyrrolo-pyrimidine, TFADCMRT80-90
6 Chloro-pyrrolo-pyrimidine, Pyrazole boronic ester, Pd(PPh₃)₄, Na₂CO₃Dioxane/Water80-10065-75

Table 2: Biological Activity of a Representative Ruxolitinib Analog

Kinase TargetIC₅₀ (nM)
JAK1 < 5
JAK2 < 5
JAK3 ~50
TYK2 ~20

Conclusion and Future Perspectives

6-Methyl-1H-indole-5-carbonitrile stands out as a highly valuable and strategically designed starting material for the synthesis of a new generation of kinase inhibitors. Its specific substitution pattern provides a unique combination of electronic and steric properties that are conducive to high-affinity binding to the ATP-binding site of kinases, particularly the JAK family. The synthetic routes branching from this versatile building block are robust and adaptable, allowing for the efficient construction of the complex heterocyclic systems that form the core of these potent therapeutic agents. As our understanding of the intricate roles of kinases in disease continues to grow, the demand for novel and selective inhibitors will undoubtedly increase. The continued exploration of derivatives based on the 6-Methyl-1H-indole-5-carbonitrile scaffold holds significant promise for the development of next-generation targeted therapies.

References

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. (2023). PMC. Retrieved January 30, 2026, from [Link]

  • Synthesis method of ruxolitinib intermediate. (n.d.). WIPO Patentscope. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. (2022). PubMed. Retrieved January 30, 2026, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Studies on protein kinase C inhibitors; structure-activity relationships in indolocarbazole and bis-indole series. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs. (n.d.). Connect Journals. Retrieved January 30, 2026, from [Link]

  • Synthesis of ruxolitinib (route 1)[6]. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis and anticancer activity of novel pyrazolo[4′,3′:5,6]pyrano[2,3-d] pyrimidin-5(2H)-one derivatives. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis and structure--activity relationship in a class of indolebutylpiperazines as dual 5-HT(1A) receptor agonists and serotonin reuptake inhibitors. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Structure-Activity Relationship of N-cyclopropylmethyl-7α-(m-methylaminophenyl)-6,14-endoethano-northebaine Derivatives as G-Protein-Biased KOR-Selective Agonists. (2026). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Routes for Synthesis of Metabolites of Ruxolitinib and Epacadostat. (n.d.). Hypha Discovery. Retrieved January 30, 2026, from [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024). YouTube. Retrieved January 30, 2026, from [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons. Retrieved January 30, 2026, from [Link]

Sources

Application

Application Note: Quantitative Analysis &amp; Impurity Profiling of 6-Methyl-1H-indole-5-carbonitrile

Introduction & Scope 6-Methyl-1H-indole-5-carbonitrile is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical active ingredients (APIs).[1] Its structural int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

6-Methyl-1H-indole-5-carbonitrile is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical active ingredients (APIs).[1] Its structural integrity—specifically the positioning of the nitrile group at C5 relative to the methyl group at C6—is vital for downstream structure-activity relationships (SAR).[1]

This Application Note provides a validated analytical framework for the quantification of 6-Methyl-1H-indole-5-carbonitrile. Unlike generic indole protocols, this guide addresses the specific challenge of separating the 5-cyano/6-methyl regioisomer from potential process impurities, such as 6-methylindole (starting material) and halogenated precursors.

Key Analytical Challenges
  • Regioisomer Separation: Differentiating the 5-carbonitrile from potential 4- or 6-carbonitrile isomers formed during non-selective cyanation.[1]

  • Hydrophobicity: The additional methyl group increases retention on C18 phases compared to bare indole-5-carbonitrile, requiring gradient optimization to prevent peak broadening.[1]

  • Detection: While the indole core is UV-active, the nitrile substituent induces a bathochromic shift useful for selective detection.[1]

Physicochemical Profile & Sample Preparation[1][2][3][4]

Understanding the analyte's behavior in solution is the prerequisite for robust chromatography.[1]

PropertyValue/CharacteristicAnalytical Implication
Solubility High: DMSO, Methanol, ACNLow: WaterDiluents must contain >40% organic solvent to prevent precipitation in the injector.[1]
pKa (Indole NH) ~16 (Predicted)The molecule remains neutral in standard acidic HPLC mobile phases (pH 2–4).[1]
LogP ~2.3Moderate hydrophobicity; ideal for Reverse Phase (RP) chromatography.[1]
UV Maxima 224 nm, 278 nm224 nm offers higher sensitivity; 278 nm offers higher selectivity against non-indole matrix components.[1]
Protocol: Standard Solution Preparation

Objective: Prepare a 1.0 mg/mL Stock Solution.

  • Weighing: Accurately weigh 10.0 mg of 6-Methyl-1H-indole-5-carbonitrile reference standard into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Acetonitrile (HPLC Grade) . Sonicate for 5 minutes at ambient temperature. Ensure complete dissolution (solution should be clear/colorless).

  • Dilution: Make up to volume with 0.1% Formic Acid in Water .

    • Note: Adding the aqueous buffer after dissolution prevents "crashing out" of the hydrophobic indole.[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial (protect from light to prevent potential photo-oxidation of the indole ring).

Method A: HPLC-UV (Purity & Assay)[1]

This is the "Gold Standard" method for routine quality control, offering high precision and robustness.[1]

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Rationale: The "Plus" or end-capped silica reduces peak tailing caused by interaction between the indole nitrogen and residual silanols.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Rationale: Low pH (< 2.[1]5) suppresses silanol ionization on the column, sharpening the peak.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Vol: 5.0 µL.

  • Detection: 225 nm (Quantification), 280 nm (Identity confirmation).[1]

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
12.03070Linear Gradient
15.0595Wash Step
15.19010Re-equilibration
20.09010End of Run
System Suitability Criteria (SST)
  • Retention Time (RT): ~8.5 ± 0.5 min.[1]

  • Tailing Factor (

    
    ):  NMT 1.5.
    
  • Theoretical Plates (

    
    ):  NLT 5,000.
    
  • Resolution (

    
    ):  > 2.0 between main peak and nearest impurity (typically 6-methylindole).[1]
    

Method B: LC-MS/MS (Trace Impurity Analysis)[1]

For identifying genotoxic impurities or trace by-products (e.g., brominated intermediates), high-sensitivity Mass Spectrometry is required.[1]

Conditions
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

    • Mechanism:[1][2][3] Protonation of the nitrile nitrogen or the indole ring system (

      
      ).[1]
      
  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (volatile buffer).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

MS/MS Transitions (MRM)[1]
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
6-Methyl-1H-indole-5-carbonitrile 157.1

130.1 25Loss of HCN (Characteristic of nitriles)
115.1 40Ring fragmentation
6-Methylindole (Impurity) 132.1

117.120Loss of Methyl group

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical workflow based on the stage of drug development.

AnalyticalWorkflow Start Sample: 6-Methyl-1H-indole-5-carbonitrile Goal Define Analytical Goal Start->Goal Purity Routine Purity (QC) Goal->Purity High Conc. Trace Trace Impurity / Genotox Goal->Trace Low Conc. MethodA Method A: HPLC-UV (H3PO4 / ACN) Purity->MethodA MethodB Method B: LC-MS/MS (Formic Acid / ACN) Trace->MethodB SST System Suitability Test (Tailing < 1.5) MethodA->SST MethodB->SST ResultQC Release COA (>98% Purity) SST->ResultQC Pass ResultTrace Impurity Profile (<10 ppm detection) SST->ResultTrace Pass

Figure 1: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements (QC vs. Trace Analysis).

Validation Parameters (ICH Q2)

To ensure the method is reliable for regulatory submission, the following validation parameters must be met:

  • Linearity:

    • Range: 0.05 mg/mL to 1.5 mg/mL.[1]

    • Acceptance:

      
      .[1]
      
  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% of target concentration.

    • Acceptance: 98.0% – 102.0% recovery.[1]

  • Robustness:

    • Intentionally vary Column Temp (± 5°C) and Flow Rate (± 0.1 mL/min).

    • Critical: Resolution between the main peak and 6-methylindole must remain > 1.5.[1]

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2023).[1] Compound Summary: 1H-Indole-5-carbonitrile (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

  • SIELC Technologies. (2023).[1] Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Method

In vitro testing of 6-Methyl-1H-indole-5-carbonitrile derivatives

An In-Depth Guide to the In Vitro Evaluation of 6-Methyl-1H-indole-5-carbonitrile Derivatives Authored by: A Senior Application Scientist Introduction: The Promise of the Indole Scaffold The indole ring system is a privi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Evaluation of 6-Methyl-1H-indole-5-carbonitrile Derivatives

Authored by: A Senior Application Scientist

Introduction: The Promise of the Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of targeted therapies. The 6-Methyl-1H-indole-5-carbonitrile core, in particular, offers a synthetically tractable framework with distinct substitution points, allowing for the systematic exploration of structure-activity relationships (SAR).

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of novel derivatives based on this scaffold. Moving beyond a simple list of steps, this guide explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to generate robust and reproducible data. Our approach is structured as a hierarchical cascade, starting with broad screening for biological activity and progressively narrowing the focus to elucidate specific mechanisms of action and initial safety profiles.

The In Vitro Testing Cascade: A Strategic Overview

A successful in vitro evaluation campaign follows a logical progression from general to specific. This strategy, visualized below, ensures that resources are focused on the most promising compounds. The initial phase involves broad cytotoxicity screening to identify active derivatives and determine their general potency. Subsequent stages aim to identify the molecular target, confirm the mechanism of action within a cellular context, and assess early safety liabilities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Early Safety & Profiling A Compound Library of 6-Methyl-1H-indole-5-carbonitrile Derivatives B Cytotoxicity & Viability Assays (MTT, LDH) A->B C Determine IC50 Values B->C D Target-Based Assays (e.g., In Vitro Kinase Assay) C->D Prioritize 'Hits' E Cellular Pathway Analysis (Western Blot) D->E F Pathway Activity Readout (Reporter Gene Assay) E->F G hERG Inhibition Assay (Cardiotoxicity) F->G Confirm On-Target Effect H In Vitro ADME Assays (Metabolic Stability, etc.) F->H

Caption: A strategic workflow for the in vitro evaluation of novel compounds.

Part 1: Foundational Assays - Cytotoxicity and Viability Screening

Scientific Rationale: The first critical step is to determine whether the synthesized derivatives have any biological effect on living cells. Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell death or inhibit proliferation. We employ two complementary assays to distinguish between different modes of cell death and ensure the robustness of our initial findings.

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which are active only in living cells. This provides an indication of overall cell viability and metabolic health.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., A549, K562) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Scientist's Note: The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C. Living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage, which is a hallmark of necrosis.[4][5]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol. It is highly recommended to run this assay in parallel with the MTT assay using identically treated plates.

  • Positive Control (Maximum LDH Release): To a set of control wells, add 10 µL of a 10X Lysis Buffer 45 minutes before the end of the incubation period.[6] This provides the value for 100% cytotoxicity.

  • Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Nacalai Tesque or OZ Biosciences).[4][7] Add 50 µL of this mixture to each well of the new plate.

  • Incubation and Measurement: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Compound OD - Vehicle OD) / (Maximum LDH OD - Vehicle OD) * 100

Data Presentation: Summarizing Primary Screening Results

Quantitative data should be summarized for easy comparison.

Compound IDDerivative StructureMTT IC₅₀ (µM)LDH Release EC₅₀ (µM)
REF-01(Reference Drug)5.2 ± 0.47.8 ± 0.9
IND-001R = H25.1 ± 2.1> 50
IND-002R = Cl8.7 ± 0.612.3 ± 1.1
IND-003R = OMe15.4 ± 1.3> 50

Part 2: Target-Based and Mechanistic Assays

Scientific Rationale: After identifying "hit" compounds with significant cytotoxic activity, the next logical step is to determine their molecular target and mechanism of action. Many indole derivatives are known to target protein kinases.[3] The following protocols are designed to test this hypothesis directly.

Protocol 3: In Vitro Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the activity of a purified, recombinant kinase enzyme.[8][9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[10]

    • Kinase: Dilute the recombinant target kinase (e.g., EGFR, BRAF) to the working concentration in kinase buffer.

    • Substrate: Prepare the kinase-specific substrate (e.g., a peptide) in kinase buffer.

    • ATP Solution: Prepare an ATP solution in kinase buffer with MgCl₂. The concentration should be at or near the Km for the specific kinase.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 5 µL of compound dilution in kinase buffer.

    • 5 µL of the kinase/substrate mixture.

  • Initiation and Incubation: Start the reaction by adding 10 µL of the ATP solution.[11] Incubate at 30°C for 60 minutes.

  • Detection: The method of detection depends on the assay format (e.g., ADP-Glo™, Z'-LYTE™). Follow the manufacturer's protocol to stop the reaction and generate a luminescent or fluorescent signal.

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC₅₀ value for each compound.

Protocol 4: Cellular Pathway Analysis by Western Blotting

This assay confirms if the compound inhibits the target kinase within a cellular environment by measuring the phosphorylation status of a downstream substrate.[12]

G A 1. Cell Culture & Treatment B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA or Milk) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Densitometry I->J

Caption: Standard workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the indole derivative at 1x, 5x, and 10x its IC₅₀ for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12] Scrape the cells and transfer the lysate to a microfuge tube.

  • Lysate Preparation: Agitate the lysate for 30 minutes at 4°C, then centrifuge at 16,000 x g for 20 minutes at 4°C.[13] Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-p-Akt) overnight at 4°C. Subsequently, probe with an antibody for the total protein (e.g., anti-Akt) as a loading control.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 5: Reporter Gene Assay for Pathway Activity

Reporter gene assays are used to study the regulation of gene expression by a specific signaling pathway.[14][15] A reporter gene (e.g., luciferase) is placed under the control of a promoter that is regulated by the pathway of interest (e.g., NF-κB).

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a reporter plasmid (e.g., pNF-κB-Luc) and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Plating: After 24 hours, plate the transfected cells into a 96-well white, clear-bottom plate.

  • Treatment: Treat the cells with the indole derivatives for 6-24 hours. Include wells that are stimulated with an appropriate agonist (e.g., TNFα for NF-κB) with and without the compound.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the reporter assay kit (e.g., Dual-Luciferase® Reporter Assay System).

  • Luminometry: Measure both Firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to the stimulated vehicle control.

Part 3: Early Safety and ADME Profiling

Scientific Rationale: Early assessment of a compound's potential for adverse effects and its drug-like properties is crucial to avoid late-stage failures. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies help de-risk promising candidates.[16][17][18]

Protocol 6: hERG Channel Inhibition Assay

Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[19] Therefore, screening for hERG liability is a regulatory requirement.

Methodology Overview:

  • Test System: The assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293).

  • Voltage Protocol: Cells are subjected to a specific voltage-clamp protocol designed to elicit and measure the hERG current.[20][21]

  • Compound Application: A range of concentrations of the indole derivative is applied to the cells.

  • Data Acquisition: The hERG channel current is measured before and after compound addition.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined. This value is then used to calculate a therapeutic index relative to the compound's effective concentration.

Additional In Vitro ADME Assays

While detailed protocols are beyond the scope of this document, the following assays are standard in early drug discovery and should be considered for promising derivatives[22][23]:

  • Metabolic Stability Assay: Uses human liver microsomes or hepatocytes to determine the rate at which a compound is metabolized by cytochrome P450 enzymes.

  • Plasma Protein Binding: Determines the fraction of the compound that binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Cell Permeability Assay (e.g., Caco-2): Uses a monolayer of Caco-2 cells to predict the intestinal absorption of orally administered drugs.

By systematically applying this tiered in vitro testing cascade, researchers can efficiently identify promising 6-Methyl-1H-indole-5-carbonitrile derivatives, elucidate their mechanisms of action, and build a robust data package to support further preclinical development.

References

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. [Link]

  • In vitro DMPK studies for drug discovery. Nuvisan. [Link]

  • Han, S., et al. (2022). Evaluation of In Vitro Production Capabilities of Indole Derivatives by Lactic Acid Bacteria. Foods. [Link]

  • Indole production test. Virtual Microbiology Lab Simulator Software - VUMIE. [Link]

  • Cesa, E., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • LDH Cytotoxicity Assay Kit. OZ Biosciences. [Link]

  • Chen, P., et al. (2023). Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. ResearchGate. [Link]

  • Forni, C., et al. (2019). How to Write a Research Protocol: Tips and Tricks. Journal of Nephrology. [Link]

  • Introduction to Reporter Gene Assays. (2014). Promega Corporation YouTube Channel. [Link]

  • Graphviz tutorial. (2021). Zachary Selk YouTube Channel. [Link]

  • An, F., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology. [Link]

  • The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. (2022). PubMed. [Link]

  • Best Practices in Clinical Research Protocol Writing: Eight tips from an IRB member. Kinetiq. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Chan, F. K., et al. (2013). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. [Link]

  • In vitro NLK Kinase Assay. (2014). Bio-protocol. [Link]

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz! (2023). Medium. [Link]

  • Thyagarajan, T., & Kshirsagar, P. (2023). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]

  • Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. (2020). DiscoverX Corporation YouTube Channel. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • Zhang, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). U.S. Food and Drug Administration (FDA). [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Recommended format for a 'research protocol'. World Health Organization (WHO). [Link]

  • Graphviz Examples and Tutorial. Sketchviz. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • Western Blot-Preparation Protocol. Creative Diagnostics. [Link]

  • What is a reporter gene assay and how does it work? (2024). Saretius YouTube Channel. [Link]

  • Al-Warhi, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules. [Link]

  • In vitro kinase assay v1. (2023). ResearchGate. [Link]

  • ADME, DMPK, and DDI In Vitro Studies. BioIVT. [Link]

  • Simple Fluorescence-Based Reporter Assay To Identify Cellular Components For RTA-Preview. (2022). JoVE YouTube Channel. [Link]

  • LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. [Link]

  • Drawing graphs with Graphviz. (2012). Graphviz. [Link]

  • How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]

  • Western Blot Protocol. Creative Biolabs. [Link]

  • Writing the research protocol. EMRO WHO. [Link]

  • Development of a Cellular Membrane Nanovesicle-Based Vaccine Against Porcine Epidemic Diarrhea Virus. (2022). MDPI. [Link]

  • User Guide. graphviz 0.21 documentation. [Link]

  • An in Vitro Assay of hERG K Channel Potency for a New EGFR Inhibitor FHND004. ResearchGate. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. [Link]

  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2023). Molecules. [Link]

  • Guidelines for protocol writing. (2023). The British University in Egypt. [Link]

  • Novel Antitumor Indolizino[6,7-b]indoles with Multiple Modes of Action: DNA Cross-Linking and Topoisomerase I and II Inhibition. ResearchGate. [https://www.researchgate.net/publication/221773024_Novel_Antitumor_Indolizino67-b]indoles_with_Multiple_Modes_of_Action_DNA_Cross-Linking_and_Topoisomerase_I_and_II_Inhibition]([Link])

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. [Link]

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Application

Application Note: Scale-Up Synthesis of 6-Methyl-1H-indole-5-carbonitrile

This Application Note is designed as a definitive process chemistry guide for the scale-up synthesis of 6-Methyl-1H-indole-5-carbonitrile (CAS: 162100-88-3). It deviates from standard academic protocols to focus on indus...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive process chemistry guide for the scale-up synthesis of 6-Methyl-1H-indole-5-carbonitrile (CAS: 162100-88-3). It deviates from standard academic protocols to focus on industrial viability, safety, and impurity control.

Executive Summary

6-Methyl-1H-indole-5-carbonitrile is a critical pharmacophore in kinase inhibitor development and a structural analog to the antidepressant Vilazodone intermediate. While various indole syntheses exist, the Leimgruber-Batcho sequence is identified here as the superior route for kilogram-scale production. Unlike the Fischer indole synthesis (which requires harsh acidic conditions often incompatible with nitriles) or palladium-catalyzed cyclizations (high cost), the Leimgruber-Batcho route offers mild conditions, high regioselectivity, and robust tolerance for the nitrile functionality.

This protocol details a two-step one-pot (or telescoping) procedure starting from 2,5-dimethyl-4-nitrobenzonitrile , utilizing enamine formation followed by reductive cyclization.

Retrosynthetic Analysis & Strategy

The strategic choice of the Leimgruber-Batcho indole synthesis is driven by the availability of the benzyllic protons in the ortho-nitrotoluene precursor.[1]

  • Target: 6-Methyl-1H-indole-5-carbonitrile

  • Precursor: 2,5-Dimethyl-4-nitrobenzonitrile

  • Mechanism:

    • Condensation: The acidity of the methyl group ortho to the nitro group (C5-Methyl of the benzene ring) allows condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a trans-

      
      -dimethylaminostyrene intermediate.
      
    • Reductive Cyclization: Reduction of the nitro group to an amine triggers an intramolecular attack on the enamine double bond, releasing dimethylamine and forming the indole core.

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_legend Process Stages SM 2,5-Dimethyl-4-nitrobenzonitrile (Starting Material) Inter Enamine Intermediate (trans-styrene derivative) SM->Inter 110°C, 12h Reagent1 DMF-DMA (Condensation) Reagent1->Inter Product 6-Methyl-1H-indole-5-carbonitrile (Target) Inter->Product 60°C, 4h Reagent2 Fe / AcOH / MeOH (Reductive Cyclization) Reagent2->Product

Caption: Leimgruber-Batcho synthetic pathway from nitro-nitrile precursor to indole target.

Process Safety & Hazard Assessment (Critical)

Before initiating the scale-up, the following hazards must be mitigated:

  • Thermal Runaway: The condensation with DMF-DMA generates methanol. On a large scale, adequate distillation/venting is required to prevent pressure buildup.

  • Nitro Reduction Exotherm: The reduction of the nitro group is highly exothermic. Iron addition must be controlled (portion-wise) to maintain temperature <65°C.[2]

  • Hydrogen Gas: If catalytic hydrogenation is used (alternative to Fe), H2 gas flammability is a primary risk. The Fe/AcOH method avoids bulk H2 handling but generates hydrogen in situ; inerting with Nitrogen is mandatory.

  • Nitrile Toxicity: While the nitrile group is bonded, metabolic breakdown can release cyanide. Handle all waste streams as potentially cyanide-contaminated.

Detailed Synthetic Protocol

Phase 1: Enamine Formation

Objective: Convert 2,5-dimethyl-4-nitrobenzonitrile to the enamine intermediate.

ReagentMW ( g/mol )EquivalentsMass/Vol (Scale)
2,5-Dimethyl-4-nitrobenzonitrile 176.171.0100.0 g
DMF-DMA 119.161.5113.0 mL (101 g)
DMF (Anhydrous) 73.09Solvent500 mL

Protocol:

  • Charge: In a 2L reactor fitted with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2,5-Dimethyl-4-nitrobenzonitrile (100 g) and DMF (500 mL).

  • Add Reagent: Add DMF-DMA (113 mL) in a single portion.

  • Reaction: Heat the mixture to 110°C . A deep red color will develop, indicating enamine formation.

  • Monitoring: Stir for 12–15 hours. Monitor via HPLC (Target: <2% Starting Material).

    • Note: Removal of the methanol byproduct via a Dean-Stark trap can accelerate conversion, but standard reflux is usually sufficient.

  • Workup (Telescoping): Cool the mixture to 40°C. Concentrate under reduced pressure to remove excess DMF-DMA and roughly 50% of the DMF. The crude dark red oil/residue is used directly in Phase 2.

Phase 2: Reductive Cyclization

Objective: Cyclize the enamine to the indole using Fe/AcOH.

ReagentMW ( g/mol )EquivalentsMass/Vol
Crude Enamine ~2311.0 (theoretical)Residue from Phase 1
Iron Powder (325 mesh) 55.855.0~158 g
Acetic Acid (Glacial) 60.05Solvent/Rgt600 mL
Methanol 32.04Co-Solvent400 mL

Protocol:

  • Solvent Prep: Dilute the crude residue from Phase 1 with Methanol (400 mL) and Acetic Acid (600 mL). Transfer to a 5L reactor.

  • Activation: Heat the mixture to 50°C .

  • Reduction: Add Iron Powder (158 g) portion-wise over 1 hour.

    • Critical Control: The reaction is exothermic. Maintain internal temperature between 55–65°C . Do not exceed 70°C to prevent impurity formation.

  • Completion: Stir at 60°C for 2–4 hours. HPLC should show complete consumption of the enamine and formation of the indole (Rt shift).

  • Filtration: Cool to 25°C. Filter the reaction mixture through a pad of Celite to remove unreacted iron and iron oxides. Wash the cake with Methanol (200 mL).

  • Precipitation: Concentrate the filtrate to remove most methanol. Pour the remaining acetic acid solution into Ice Water (2.0 L) with vigorous stirring.

  • Isolation: The product will precipitate as a tan/brown solid. Stir for 1 hour. Filter the solid.[2][3]

  • Purification (Slurry): Resuspend the wet cake in Ethyl Acetate (300 mL). Heat to reflux for 30 mins, then cool to 0°C. Filter the purified solid.

    • Yield Expectations: 65–75% overall yield (approx. 58–67 g).

    • Appearance: Off-white to light brown powder.

Critical Process Parameters (CPPs) & Troubleshooting

Process Flow Diagram (DOT)

ProcessFlow Start Start: Nitro-Nitrile Precursor React1 Reaction 1: DMF-DMA / 110°C (Enamine Formation) Start->React1 Distill Distillation: Remove MeOH/Excess Reagent React1->Distill Complete Conversion React2 Reaction 2: Fe / AcOH / 60°C (Reductive Cyclization) Distill->React2 Telescoped Filter1 Filtration (Celite): Remove Iron Sludge React2->Filter1 Remove Fe Quench Quench: Pour into Ice Water Filter1->Quench Isolate Isolation: Filtration of Crude Solid Quench->Isolate Purify Purification: EtOAc Slurry / Reflux Isolate->Purify Final Final Product: 6-Methyl-1H-indole-5-carbonitrile Purify->Final

Caption: Operational workflow for the synthesis and isolation of the target indole.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Enamine Formation Residual water in DMF or insufficient temperature.Ensure DMF is anhydrous. Increase temp to 115°C. Use Dean-Stark to remove MeOH.
Stalled Reduction Iron surface passivation.Add catalytic HCl (1-2 mL) to activate Iron. Ensure agitation is vigorous to suspend Fe powder.
Low Yield / Sticky Solid Product trapped in Iron sludge or incomplete precipitation.Thoroughly wash the Celite cake with hot MeOH. Ensure the water quench volume is at least 3x the organic volume.
High Impurity Profile Overheating during reduction (>75°C).Strictly control Iron addition rate. Use active cooling if necessary.

Analytical Controls

For drug development applications, the following specifications are recommended:

  • Appearance: Off-white to pale yellow solid.

  • Purity (HPLC): >98.5% (Area %).[4]

  • Identity (NMR):

    • 1H NMR (DMSO-d6): Diagnostic indole NH (broad singlet, ~11.5 ppm), C2-H/C3-H signals, and the distinct methyl singlet at C6.

    • CN Stretch (IR): ~2220 cm⁻¹.

  • Residual Solvents: DMF < 880 ppm, Methanol < 3000 ppm (ICH Q3C limits).

  • Inorganic Impurities: Iron < 20 ppm (requires heavy metal scavenging if used in GMP).

References

  • Leimgruber-Batcho Indole Synthesis Overview

    • Leimgruber, W., & Batcho, A. D. (1971).[5] Method for preparing indoles. US Patent 3,732,245.

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Scale-Up of 5-Cyanoindole (Analogous Process)

    • Venkatanarayana, M., et al. (2020).[2] Novel Commercial Scale Synthetic Approach for 5-Cyanoindole: A Potential Intermediate for Vilazodone Hydrochloride. Asian Journal of Chemistry. Link

    • Note: This reference provides the foundational stoichiometry for the Fe/AcOH reduction used in this protocol.
  • Process Safety in Indole Synthesis

    • Organic Syntheses, Coll. Vol. 6, p. 104 (1988). General hazards of nitrotoluene reactions. Link

  • Alternative Cyanation Routes (Background)

    • Xu, H., et al. (2011).[6] Cyanation of Indoles. Journal of Organic Chemistry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Methyl-1H-indole-5-carbonitrile

Welcome to the technical support center for the synthesis of 6-Methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and ensure the highest purity of the final product. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the most common synthetic route for 6-Methyl-1H-indole-5-carbonitrile, and what are its main challenges?

A1: The Fischer indole synthesis is a widely applicable and historically significant method for constructing the indole core.[1][2] For 6-Methyl-1H-indole-5-carbonitrile, this would typically involve the acid-catalyzed cyclization of a phenylhydrazone derived from 4-hydrazinyl-3-methylbenzonitrile. The primary challenges with this route are the sensitivity of the reaction to acid strength and temperature, and the potential for side reactions that can lower the yield and complicate purification.[3][4]

Q2: My Fischer indole synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in Fischer indole synthesis can often be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (like HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃) can be used, but the ideal catalyst and its concentration may need to be empirically determined for this specific substrate.[1][5]

  • Incorrect Temperature: The reaction often requires elevated temperatures to proceed, but excessive heat can lead to decomposition of the starting materials, intermediates, or the final product.[4]

  • Side Reactions: The formation of unwanted byproducts, such as aldol condensation products or Friedel-Crafts type products, can consume starting materials and reduce the yield of the desired indole.[3]

  • Purity of Starting Materials: Impurities in the starting phenylhydrazine or the carbonyl compound can lead to the formation of undesired side products.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these impurities likely to be?

A3: Multiple spots on a TLC plate suggest a mixture of compounds. Besides unreacted starting materials, common impurities in indole syntheses can include:

  • Isomeric Indoles: If a non-symmetrical ketone is used in the Fischer indole synthesis, the formation of regioisomers is possible.

  • Partially Reacted Intermediates: Incomplete cyclization or elimination steps can leave intermediates in the reaction mixture.

  • Degradation Products: Indoles can be sensitive to strongly acidic conditions and may degrade if the reaction is run for too long or at too high a temperature.

Q4: What are the best methods for purifying crude 6-Methyl-1H-indole-5-carbonitrile?

A4: The two most effective purification techniques for this compound are:

  • Recrystallization: This is a good method for removing small amounts of impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from various impurities, especially when multiple byproducts are present. A gradient elution with a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically employed.

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis of 6-Methyl-1H-indole-5-carbonitrile.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Incorrect Reagent Stoichiometry Ensure that the molar ratios of your reactants are correct. A slight excess of one reagent may sometimes be beneficial, but a large excess can lead to side reactions.
Inactive Catalyst If using a solid Lewis acid catalyst like ZnCl₂, ensure that it is anhydrous, as moisture can deactivate it. Consider using a freshly opened bottle or drying the catalyst before use.
Suboptimal Reaction Temperature Systematically vary the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC.
Inappropriate Solvent The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMSO or acetic acid are often used in Fischer indole synthesis.[5]
Issue 2: Product is Contaminated with Impurities
Potential Cause Troubleshooting Steps
Incomplete Reaction Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of Side Products Optimize the reaction conditions (temperature, catalyst) to minimize the formation of byproducts. A lower temperature may improve selectivity.
Product Degradation If the product is unstable under the reaction conditions, consider a milder acid catalyst or a shorter reaction time.
Ineffective Purification If recrystallization is not sufficient, employ column chromatography. Experiment with different solvent systems to achieve better separation.

Experimental Protocols

Given the lack of a specific published procedure for 6-Methyl-1H-indole-5-carbonitrile, we propose two plausible synthetic routes based on established indole syntheses.

Route 1: Modified Fischer Indole Synthesis

This approach is based on the classic Fischer indole synthesis, a robust method for forming the indole ring.[2]

Step 1: Preparation of 4-Hydrazinyl-3-methylbenzonitrile

  • This intermediate can be synthesized from 4-amino-3-methylbenzonitrile via diazotization followed by reduction.

Step 2: Synthesis of 6-Methyl-1H-indole-5-carbonitrile

  • To a solution of 4-hydrazinyl-3-methylbenzonitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the desired carbonyl compound (e.g., pyruvic acid or an aldehyde, 1.1 equivalents).

  • Add an acid catalyst, such as polyphosphoric acid or a solution of ZnCl₂ in ethanol.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Synthesis from 3-Methyl-4-nitrobenzoic Acid

This multi-step synthesis provides an alternative approach to constructing the target molecule.[3]

Step 1: Synthesis of 3-Methyl-4-nitrobenzamide

  • To a mixture of 3-methyl-4-nitrobenzoic acid (100 g) in toluene (500 ml) and DMF (1 ml), add thionyl chloride (92 ml) at 25-30°C.[3]

  • Heat the mixture to 85-90°C and stir for 15 hours.[3]

  • Cool the mixture to 25-30°C and add it to a pre-cooled aqueous ammonia solution (500 ml) at 5-10°C.[3]

  • Warm the mixture to 25-30°C and stir for 5 hours.[3]

  • Filter the mixture and dry the solid to obtain 3-methyl-4-nitrobenzamide.[3]

Step 2: Synthesis of 3-Methyl-4-nitrobenzonitrile

  • To a mixture of 3-methyl-4-nitrobenzamide (100 g) in toluene (250 ml), add thionyl chloride (100 ml) at 25-30°C.[3]

  • Heat the mixture to 90-95°C and stir for 15 hours.[3]

  • Distill off the solvent.

  • Add water (300 ml) and sodium carbonate (1.5 g) to the residue at 70-75°C and stir for 1 hour.[3]

  • Cool the mixture, filter the solid, and dry to obtain 3-methyl-4-nitrobenzonitrile.

Step 3: Reduction and Cyclization to 6-Methyl-1H-indole-5-carbonitrile

  • The 3-methyl-4-nitrobenzonitrile can then be subjected to reductive cyclization conditions to form the indole ring. This can be achieved through various methods, including catalytic hydrogenation.

Data Presentation

Table 1: Recommended Reaction Conditions for Fischer Indole Synthesis

ParameterRecommended RangeNotes
Temperature 80-120 °CHigher temperatures may be needed but can lead to degradation.
Catalyst Polyphosphoric acid, ZnCl₂, H₂SO₄The optimal catalyst should be determined experimentally.
Solvent Acetic acid, Ethanol, TolueneSolvent choice can impact solubility and reaction rate.
Reaction Time 2-24 hoursMonitor by TLC to determine the optimal time.

Table 2: Characterization Data of Related Compounds

CompoundMolecular WeightMelting Point (°C)
Indole-5-carbonitrile142.16 g/mol 106-108 °C
6-Methylindole131.17 g/mol 266 °C (Boiling Point)
5-Methylindole131.178 g/mol 58-61 °C
1-Methyl-1H-indole-5-carbonitrile-72 °C

Visualizations

Proposed Synthetic Pathway (Fischer Indole Synthesis)

fischer_indole_synthesis 4-Amino-3-methylbenzonitrile 4-Amino-3-methylbenzonitrile 4-Hydrazinyl-3-methylbenzonitrile 4-Hydrazinyl-3-methylbenzonitrile 4-Amino-3-methylbenzonitrile->4-Hydrazinyl-3-methylbenzonitrile 1. NaNO2, HCl 2. SnCl2 Phenylhydrazone intermediate Phenylhydrazone intermediate 4-Hydrazinyl-3-methylbenzonitrile->Phenylhydrazone intermediate + Carbonyl (e.g., Pyruvic acid) 6-Methyl-1H-indole-5-carbonitrile 6-Methyl-1H-indole-5-carbonitrile Phenylhydrazone intermediate->6-Methyl-1H-indole-5-carbonitrile Acid Catalyst (e.g., PPA) Heat

Caption: Proposed Fischer indole synthesis route.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp optimize_catalyst Screen Different Acid Catalysts optimize_temp->optimize_catalyst optimize_time Adjust Reaction Time optimize_catalyst->optimize_time purification Improve Purification (Column Chromatography) optimize_time->purification success Improved Yield and Purity purification->success

Caption: Workflow for troubleshooting low yield.

References

  • Akhiyarova, A. A., Lobova, A. N., Chernikova, I. B., & Ivanova, S. P. (2021). Acid-Base Properties of 6-Methyluracil-5-carbonitrile and Its N-Methyl Derivatives. Russian Journal of General Chemistry, 91(10), 2005-2010.
  • Anonymous. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.
  • Chemistry LibreTexts. (2023). Fischer Indole Synthesis.
  • Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568-4571.
  • Hughes, D. L. (1993). The Fischer Indole Synthesis.
  • MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(20), 6271.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Parmar, V. S., Kumar, A., Prasad, A. K., & Singh, S. K. (1998). The Fischer Indole Synthesis: A Review. Tetrahedron, 54(40), 11015-11050.
  • PubChem. (n.d.). 6-Methyl-1H-indole. Retrieved from [Link]

  • Sundberg, R. J. (2002). Indoles. Academic Press.
  • Wikipedia. (2023). 5-Methylindole. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
  • Gassman, P. G., & van Bergen, T. J. (1973).
  • M. K. Tse, et al. (2006). New Synthetic Protocols for the Preparation of Unsymmetrical Bisindoles. Organic Letters, 8(25), 5761-5764.
  • Vedantu. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Methyl-1H-indole-5-carbonitrile

Introduction The synthesis of 6-Methyl-1H-indole-5-carbonitrile is a critical workflow in the development of JAK inhibitors and other kinase-targeting therapeutics. The presence of the electron-withdrawing nitrile group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 6-Methyl-1H-indole-5-carbonitrile is a critical workflow in the development of JAK inhibitors and other kinase-targeting therapeutics. The presence of the electron-withdrawing nitrile group at C5, combined with the steric influence of the C6-methyl group, creates a unique reactivity profile that often frustrates standard indole protocols.

This guide addresses the two most prevalent synthetic routes:

  • The Leimgruber-Batcho (LB) Synthesis: The industrial "gold standard" for electron-deficient indoles.

  • Pd-Catalyzed Cyanation: A convergent route starting from 5-halo-6-methylindoles.

Module 1: The Leimgruber-Batcho Route

Context: This route involves the condensation of a substituted o-nitrotoluene (specifically 2,5-dimethyl-4-nitrobenzonitrile) with DMF-DMA, followed by reductive cyclization.[1][2][3]

Phase 1: Enamine Formation (Thermodynamics & Kinetics)

The Reaction: Condensation of the benzylic methyl group with


-dimethylformamide dimethyl acetal (DMF-DMA).
Troubleshooting Guide
SymptomProbable CauseTechnical Solution
Low Conversion (<50%) Moisture Contamination. DMF-DMA hydrolyzes rapidly to DMF and methanol in the presence of water, killing the electrophile.Protocol: Use fresh DMF-DMA (97%+) and conduct the reaction under strictly anhydrous Ar/N2 atmosphere. Add a molecular sieve trap if solvent quality is suspect.
Starting Material Recovery Steric Hindrance. The C6-methyl group (in the precursor) exerts steric pressure, raising the activation energy for the initial deprotonation.Optimization: Increase temperature to 110–140°C. Use a sealed tube if the boiling point of the solvent (DMF/Pyrrolidine) is a limiting factor.
Dark Tarry Mixture Polymerization. Electron-deficient enamines are prone to thermal polymerization or oxidative degradation at high temperatures.Control: Limit reaction time. Monitor by LC-MS every 2 hours. Do not "over-cook" to chase the last 5% conversion.
Phase 2: Reductive Cyclization

The Reaction: Reduction of the nitro group to an amine, which spontaneously cyclizes with the enamine double bond.

Critical Failure Mode: The "Over-Reduction" Trap

Issue: Formation of the indoline (dihydroindole) or reduction of the nitrile group. Mechanism: The 5-cyano group renders the indole ring electron-deficient, making the C2-C3 double bond susceptible to hydrogenation, especially with highly active catalysts like Pd/C.

Q: Why am I seeing a mass of M+2 (Indoline) or M+4 (Amine)? A: You are likely using a heterogeneous hydrogenation catalyst (Pd/C or PtO2) under pressure. The electron-deficient nature of the 5-cyano ring facilitates the reduction of the pyrrole double bond.

Corrective Protocol (Self-Validating): Switch to a chemoselective transfer hydrogenation or metal-mediated reduction that cannot reduce the alkene or nitrile.

  • Recommended System: Fe powder / Acetic Acid (AcOH) or Zn / AcOH.

  • Alternative: Raney Nickel (Ra-Ni) with Hydrazine hydrate (controlled addition). Ra-Ni is less likely to reduce the nitrile under mild conditions compared to Pd.

Visualizing the Leimgruber-Batcho Failure Points

LB_Synthesis_Troubleshooting Start o-Nitrotoluene Precursor Enamine Intermediate: Trans-b-dimethylamino- 2-nitrostyrene Start->Enamine Heat, -MeOH DMF_DMA Reagent: DMF-DMA DMF_DMA->Enamine Reduction Reductive Cyclization Enamine->Reduction Hydrolysis Side Reaction: Hydrolysis to Aldehyde Enamine->Hydrolysis H2O / Acid Indole Product: 6-Methyl-1H-indole- 5-carbonitrile Reduction->Indole Fe/AcOH or Ra-Ni/N2H4 Indoline Side Reaction: Over-reduction to Indoline Reduction->Indoline Pd/C, H2 (High Pressure) Amine Side Reaction: Nitrile Reduction to Amine Reduction->Amine Strong Reductant (LiAlH4)

Caption: Figure 1. Leimgruber-Batcho pathway highlighting critical divergence points where moisture (Hydrolysis) or aggressive reducing agents (Over-reduction) lead to failure.

Module 2: Pd-Catalyzed Cyanation Route

Context: Converting 5-bromo-6-methylindole to the 5-cyano derivative using Zn(CN)2 or K4[Fe(CN)6].

The "Poisoned Catalyst" Phenomenon

Issue: The reaction stalls at 10-20% conversion despite high catalyst loading. Root Cause: Cyanide anions (


) are potent 

-donors that bind irreversibly to Pd(II), forming stable

species that are catalytically inactive. This shuts down the catalytic cycle.

Q: How do I prevent catalyst deactivation? A: You must control the concentration of free cyanide in the solution.

  • Slow Release: Use Potassium Hexacyanoferrate (II) (

    
    ). It releases cyanide slowly only at elevated temperatures, keeping free 
    
    
    
    concentration low [1].
  • Additives: Addition of catalytic Zinc dust (10-20 mol%) can help regenerate Pd(0) from oxidized Pd(II) species.

  • Ligand Selection: Use bidentate ligands like dppf or Xantphos . These bite-angle ligands stabilize the Pd center against excessive cyanide coordination better than monodentate phosphines like

    
    .
    
Side Reaction: Hydrolysis of the Nitrile

Issue: The product isolated is 6-methyl-1H-indole-5-carboxamide. Cause: Basic conditions (often used in coupling) + High Heat + Trace Water = Hydrolysis. Mechanism: The 5-position is electronically coupled to the indole nitrogen. In basic media, the nitrile is susceptible to nucleophilic attack by hydroxide.[4][5]

Prevention Protocol:

  • Solvent: Use anhydrous DMF or DMAc.

  • Base: Avoid strong hydroxide bases (NaOH/KOH). Use weak bases like

    
     or 
    
    
    
    .
  • Workup: Never quench a hot cyanation reaction with basic water. Cool to room temperature first, then dilute with water/brine.

Visualizing the Cyanation Logic

Cyanation_Workflow Substrate 5-Bromo-6-Methylindole Cycle Catalytic Cycle (Oxidative Addition) Substrate->Cycle Catalyst Pd(0) / Ligand (dppf or Xantphos) Catalyst->Cycle Product Product: 5-Cyano-6-Methylindole Cycle->Product Reductive Elimination Poison FAILURE: Catalyst Poisoning [Pd(CN)4]2- Cycle->Poison Excess Free CN- Dehal FAILURE: Protodehalogenation (Loss of Br) Cycle->Dehal H-Source present Cyanide Source: Zn(CN)2 or K4[Fe(CN)6] Cyanide->Cycle Hydrolysis FAILURE: Hydrolysis to Amide Product->Hydrolysis High pH + H2O + Heat

Caption: Figure 2. Pd-Catalyzed Cyanation workflow. Note that "Catalyst Poisoning" is the primary kinetic trap, while "Hydrolysis" is a thermodynamic trap during workup.

Module 3: Experimental FAQ & Data

Solvent & Reagent Selection Table
ComponentRecommendationScientific Rationale
Solvent (LB Step 1) DMF or Pyrrolidine High boiling point required. Pyrrolidine acts as a catalyst for enamine formation.[1][3]
Solvent (Cyanation) DMAc (Dimethylacetamide)Higher boiling point than DMF; less prone to thermal decomposition at 120°C+.
Catalyst (Cyanation) Pd(dppf)Cl2 or Pd2(dba)3 + Xantphos Bidentate ligands prevent the formation of inactive bis-cyanide Pd complexes [2].
Reductant (LB Step 2) Fe / AcOH Chemoselective. Will not touch the nitrile or the indole C2-C3 bond.
Frequently Asked Questions

Q: Can I use the Fischer Indole Synthesis for this molecule? A: It is not recommended . The Fischer synthesis using a 3-cyano-4-methylphenylhydrazine and an aldehyde/ketone often suffers from poor regioselectivity (formation of 4-cyano vs 6-cyano isomers) and difficult purification. The Leimgruber-Batcho route guarantees the correct substitution pattern because the "indole" is built onto the pre-existing benzene ring framework.

Q: My product turns purple/black upon drying. What is happening? A: Indoles are electron-rich heterocycles (though the CN group dampens this) and are prone to oxidative polymerization in air and light.

  • Fix: Store the solid under Nitrogen/Argon in the dark.

  • Fix: Ensure all acid is removed during workup. Trace acid catalyzes polymerization. Wash the organic layer with saturated

    
     until pH is strictly neutral (pH 7).
    

Q: How do I remove the red color (Iron salts) after the Fe/AcOH reduction? A: Iron residues can chelate to the nitrile.

  • Protocol: Filter the reaction mixture through a pad of Celite. Wash the filtrate with a solution of EDTA (disodium salt) or Sodium Potassium Tartrate (Rochelle's Salt) . These ligands bind Fe(III) more strongly than your product, pulling it into the aqueous phase.

References

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides. Chemical Communications.

  • Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society. (Referencing Pd-ligand stability concepts).

  • Leimgruber, W., & Batcho, A. D. (1971). A New and Efficient Synthesis of Indoles. Organic Patents. (Foundational LB Chemistry).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General Indole Reactivity & Polymerization mechanisms).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-1H-indole-5-carbonitrile Derivatization

Welcome to the technical support center for the derivatization of 6-Methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 6-Methyl-1H-indole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations of this versatile indole scaffold. The following sections are structured to address specific challenges and provide actionable solutions based on established chemical principles and field-proven insights.

Section 1: N-Alkylation of the Indole Nitrogen

The N-alkylation of indoles is a fundamental transformation for generating diverse derivatives. However, challenges such as low reactivity, side reactions, and difficult purification are common.[1] This section addresses specific issues related to the N-alkylation of 6-Methyl-1H-indole-5-carbonitrile.

Frequently Asked Questions (FAQs) for N-Alkylation

Q1: I am observing low to no conversion in the N-alkylation of 6-Methyl-1H-indole-5-carbonitrile with an alkyl halide. What are the key parameters to optimize?

A1: Low conversion in indole N-alkylation is a frequent issue. The electron-withdrawing nature of the 5-cyano group on your substrate decreases the nucleophilicity of the indole nitrogen, making it less reactive than unsubstituted indoles. To overcome this, consider the following optimization strategies:

  • Base Selection: A strong base is crucial for the deprotonation of the indole N-H. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often necessary to achieve complete deprotonation and drive the reaction forward.[2]

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack of the indole anion.

  • Temperature: Increasing the reaction temperature can significantly enhance the reaction rate. For sluggish reactions, heating in a sealed tube or using microwave irradiation can be beneficial.[3]

  • Activating the Alkyl Halide: If using an alkyl bromide or chloride, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.[3]

Q2: I am seeing significant C-alkylation at the C3 position as a side product. How can I improve the N-selectivity?

A2: While N-alkylation is generally favored under basic conditions, C-alkylation at the electron-rich C3 position can compete, especially with reactive electrophiles. The 6-methyl group on your substrate further enhances the electron density of the indole ring, potentially increasing the propensity for C-alkylation. To favor N-alkylation:

  • Choice of Base and Counter-ion: The nature of the base and its counter-ion can influence the N/C selectivity. Using a base with a larger, softer counter-ion (e.g., Cs₂CO₃) can sometimes favor N-alkylation.

  • Reaction Conditions: Running the reaction at lower temperatures after the initial deprotonation step can sometimes improve N-selectivity.

  • Protecting Groups: While less ideal for a direct derivatization, in complex syntheses, transient protection of the C3 position could be considered, though this adds extra steps.

Troubleshooting Guide for N-Alkylation
Problem Potential Cause(s) Suggested Solution(s)
No Reaction/Low Yield Incomplete deprotonation of indole N-H.Use a stronger base (e.g., NaH, t-BuOK).
Low reactivity of the alkyl halide.Switch to a more reactive halide (I > Br > Cl) or add catalytic KI.
Insufficient temperature.Increase the reaction temperature; consider microwave heating.[3]
Formation of C3-Alkylated Byproduct High reactivity of the electrophile.Use a less reactive alkylating agent if possible.
Reaction conditions favoring C-alkylation.Screen different bases and solvents; try lower temperatures after deprotonation.
Decomposition of Starting Material Harsh basic conditions.Use a milder base if feasible (e.g., K₂CO₃) and optimize reaction time.
Instability at high temperatures.Monitor the reaction closely and avoid prolonged heating.
Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Indole 6-Methyl-1H-indole-5-carbonitrile Add_Base Combine under N₂ Solvent Anhydrous DMF Base NaH (1.2 eq) Deprotonation Stir at 0 °C to RT (Deprotonation) Add_Base->Deprotonation Stir Alkyl_Halide Add Alkyl Halide (1.1 eq) Deprotonation->Alkyl_Halide Add dropwise Heating Heat to 60-80 °C Alkyl_Halide->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench with H₂O Monitoring->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of 6-Methyl-1H-indole-5-carbonitrile.

Section 2: Suzuki-Miyaura Cross-Coupling on the Indole Core

For further diversification, a halogenated version of 6-Methyl-1H-indole-5-carbonitrile can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties. The unprotected N-H group can, however, complicate these reactions.[4]

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: I am attempting a Suzuki coupling on a bromo-substituted 6-Methyl-1H-indole-5-carbonitrile, but the reaction is sluggish and gives low yields. What could be the issue?

A1: The presence of an unprotected N-H on the indole ring can inhibit the palladium catalyst.[4] The acidic proton can react with the basic reaction components and the nitrogen atom can coordinate to the palladium center, leading to catalyst deactivation. To improve the reaction outcome:

  • N-Protection: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) prior to the coupling reaction. This will prevent catalyst inhibition and generally leads to higher yields and cleaner reactions.

  • Ligand and Catalyst Choice: If proceeding with the unprotected indole, the choice of palladium catalyst and ligand is critical. Buchwald or Fu's precatalysts, combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), are often effective for coupling with N-H containing heterocycles.[4]

  • Base Selection: The choice of base is crucial. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, organic bases or weaker inorganic bases like K₃PO₄ can sometimes be more effective in the presence of an acidic N-H proton.[5]

Q2: Can I perform the Suzuki coupling without protecting the indole nitrogen?

A2: Yes, it is possible, and there are published methods for the Suzuki-Miyaura coupling of unprotected indoles.[6] Success often depends on carefully optimized conditions. The key is to use a catalyst system that is less susceptible to inhibition by the N-H group and to carefully select the base and solvent. Using water as a solvent has been reported to be effective for Suzuki couplings of unprotected indoles.[6]

Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Palladium catalyst inhibition by the N-H group.Protect the indole nitrogen (e.g., with a Boc group).
Inactive catalyst or inappropriate ligand.Screen different palladium precatalysts and phosphine ligands (e.g., Buchwald ligands).[4]
Poor choice of base.Screen various bases (K₂CO₃, Cs₂CO₃, K₃PO₄).
Protodeborylation of Boronic Acid Unstable boronic acid under reaction conditions.Use the corresponding boronate ester (e.g., pinacol ester) which is more stable.
Presence of water and high temperature.Ensure anhydrous conditions if using a sensitive boronic acid.
Homocoupling of Boronic Acid Oxidative conditions.Thoroughly degas the reaction mixture to remove oxygen.
Logical Relationship Diagram for Suzuki Coupling Optimization

Suzuki_Optimization Start Low Yield in Suzuki Coupling N_Protection Protect Indole N-H (e.g., Boc) Start->N_Protection Most Robust Solution Catalyst_Screen Screen Catalyst/Ligand (e.g., Buchwald Precatalysts) Start->Catalyst_Screen For Unprotected Indole Base_Solvent Optimize Base/Solvent (e.g., K₃PO₄, aqueous solvent) Start->Base_Solvent For Unprotected Indole

Caption: Key optimization strategies for Suzuki coupling of N-H indoles.

Section 3: Transformations of the 5-Cyano Group

The nitrile functionality at the C5 position is a valuable synthetic handle that can be converted into other important functional groups, such as carboxylic acids and primary amines.

Frequently Asked Questions (FAQs) for Nitrile Transformations

Q1: I am trying to hydrolyze the 5-cyano group to a carboxylic acid, but the reaction is not going to completion and I am isolating the intermediate amide. How can I achieve full hydrolysis?

A1: Partial hydrolysis of a nitrile to an amide is a common issue. To drive the reaction to the carboxylic acid, more forcing conditions are typically required.

  • Acidic Hydrolysis: Heating the nitrile under reflux with a strong aqueous acid, such as 6M HCl or H₂SO₄, for a prolonged period is usually effective.[7][8] The initially formed amide is further hydrolyzed to the carboxylic acid under these conditions.

  • Basic Hydrolysis: Alternatively, heating with a strong aqueous base like NaOH or KOH will also effect hydrolysis.[8] This will initially form the carboxylate salt, which needs to be acidified in a separate workup step to yield the free carboxylic acid.

Q2: What are the best conditions for reducing the 5-cyano group to a primary amine (aminomethyl group)?

A2: The reduction of a nitrile to a primary amine can be achieved using several methods:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily reduces nitriles to primary amines.[9][10] The reaction is typically carried out in an anhydrous ether solvent like THF or diethyl ether, followed by an aqueous workup.

  • Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, palladium, or platinum.[9][10] This method is often considered "greener" but may require high pressures and temperatures. It can also be sensitive to other functional groups in the molecule.

  • Borane Reagents: Borane (BH₃) or its complexes (e.g., BH₃·THF) are also effective for the reduction of nitriles to primary amines.[11]

Troubleshooting Guide for Nitrile Transformations
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Nitrile Hydrolysis (Amide formation) Insufficiently harsh conditions.Increase reaction time, temperature, or concentration of acid/base.[8]
Decomposition during Hydrolysis Substrate instability in strong acid/base.Attempt hydrolysis under milder enzymatic conditions if possible.[12]
Low Yield in Nitrile Reduction Inactive reducing agent.Use fresh LiAlH₄ or a freshly prepared borane solution.
Catalyst poisoning during hydrogenation.Ensure the substrate is pure and use a higher catalyst loading if necessary.
Experimental Workflow for Nitrile Hydrolysis

Nitrile_Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Indole_CN 6-Methyl-1H-indole-5-carbonitrile Combine Combine & Reflux Indole_CN->Combine Acid 6M HCl (aq) Acid->Combine Monitoring Monitor by TLC/LC-MS Combine->Monitoring Cool Cool to RT Monitoring->Cool Reaction Complete Filter Filter Precipitate Cool->Filter Wash Wash with H₂O Filter->Wash Dry Dry under Vacuum Wash->Dry Product Indole-5-carboxylic Acid Dry->Product

Caption: A typical workflow for the acidic hydrolysis of the 5-cyano group.

References

  • Synthesis and Chemistry of Indole. Available at: [Link]

  • Al-Amin, M., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Derivatization Reagents. Greyhound Chromatography. Available at: [Link]

  • Methylation of indole compounds using dimethyl carbonate. Google Patents.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. Available at: [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances. Available at: [Link]

  • Reduction of nitriles to primary amines. Chemguide. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail?. PMC. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][13]-Fused Indole Heterocycles. ACS Publications. Available at: [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]

  • 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. PMC. Available at: [Link]

  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Angewandte Chemie International Edition. Available at: [Link]

  • An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. Available at: [Link]

  • Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Organic Chemistry Portal. Available at: [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Available at: [Link]

  • Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • Nitriles: reduction to amines. YouTube. Available at: [Link]

  • In the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]

  • Problems with Fischer indole synthesis. Reddit. Available at: [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]

  • Process for n-alkylation of indoles. Google Patents.
  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Recent advances in the transformation of nitriles into diverse N-heterocycles. Chemical Society Reviews. Available at: [Link]

  • 1-methylindole. Organic Syntheses. Available at: [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

  • Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • How To Reduce A Nitrile To An Amine?. YouTube. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). Organic Chemistry Portal. Available at: [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available at: [Link]

  • The Renaissance of Organo Nitriles in Organic Synthesis. PubMed. Available at: [Link]

  • Hydrolysis of Nitriles to Form Carboxylic Acids. YouTube. Available at: [Link]

Sources

Optimization

Overcoming poor solubility of 6-Methyl-1H-indole-5-carbonitrile in reactions

This guide serves as a specialized technical support resource for researchers working with 6-Methyl-1H-indole-5-carbonitrile (CAS: 15861-24-2 / Analogous structures).[1][2] It addresses the physicochemical challenges inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 6-Methyl-1H-indole-5-carbonitrile (CAS: 15861-24-2 / Analogous structures).[1][2] It addresses the physicochemical challenges inherent to this scaffold, specifically focusing on solubility hurdles that impede reaction kinetics and purification.[2][3]

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Overcoming Solubility Barriers in Synthesis & Assay Development[1]

Molecule Profile & Solubility Physics

Why is this molecule so difficult to work with? 6-Methyl-1H-indole-5-carbonitrile exhibits a "perfect storm" of structural features that lead to high lattice energy and poor solvation in standard organic media:

  • Pi-Stacking: The planar indole core encourages strong

    
    -
    
    
    
    stacking.[1][2]
  • H-Bond Network: The N-H moiety (donor) and the Nitrile (C≡N, acceptor) create a rigid intermolecular hydrogen-bonding network in the solid state.[1][3]

  • Lipophilicity: The C6-Methyl group increases hydrophobicity (

    
    ), reducing solubility in polar protic solvents like methanol, while the polar nitrile group reduces solubility in non-polar solvents like hexanes.[1][3]
    

Solubility Heatmap (Experimental Estimates):

Solvent System Solubility Rating Application Note
DMSO / DMF / NMP High (>100 mg/mL) Ideal for stock solutions and high-temp reactions.[1][2]
THF / Dioxane Moderate Good for reductions; may require heating.[1][2]
DCM / Chloroform Low to Moderate Often requires high dilution; risk of precipitation.[1][2]
Acetonitrile (ACN) Moderate Excellent for reflux; poor at RT for high concentrations.[1][2][3]
Toluene Low Suitable only at reflux or with Phase Transfer Catalysts.[1][2]

| Water / Alcohols | Negligible | Anti-solvent; causes immediate precipitation.[1][2] |

Troubleshooting Guide: Reaction Optimization

Select the issue you are currently experiencing:

Issue A: "The starting material won't dissolve in my standard reaction solvent (DCM/THF) at Room Temperature."

Diagnosis: The lattice energy is overcoming the solvation enthalpy.[1][2] Standard solvents lack the dipole moment to disrupt the indole-nitrile interaction at ambient temperatures.[1][2]

Protocol 1: The "High-Dipole" Switch Switch to a dipolar aprotic solvent.[1][2] These solvents effectively disrupt the intermolecular H-bonds.[1][2]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide).[1][2][3]

  • Concentration: You can typically run reactions at 0.5 M – 1.0 M in these solvents.

  • Workup Caution: These solvents are high-boiling.[1][2] Do not attempt to rotovap them off directly unless you have a high-vacuum pump/manifold.[1][2] Instead, dilute the reaction mixture 10x with water and extract into Ethyl Acetate (EtOAc).[1][2][3]

Protocol 2: Thermal Activation (Reflux) If you must use a lower boiling solvent (e.g., for a specific catalyst):

  • Solvent: Acetonitrile (MeCN).[1][2][3]

  • Method: Heat the mixture to reflux (82°C). The compound often dissolves upon heating.[1][2]

  • Check: Ensure your catalyst/reagent is stable at reflux.[1][2]

Issue B: "The reaction is heterogeneous (slurry) and conversion is stalled."

Diagnosis: Surface passivation.[1][2] The reagent cannot penetrate the solid crystal lattice of the undissolved indole.[1][2][3]

Solution: Phase Transfer Catalysis (PTC) If the indole acts as a nucleophile (e.g., N-alkylation), use a biphasic system to shuttle the deprotonated indole into the organic phase.[1][3]

  • System: Toluene (Organic) + 50% NaOH (Aqueous).[1][2][3]

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5-10 mol%).[1][2][3]

  • Mechanism: The quaternary ammonium salt forms an ion pair with the indolyl anion, solubilizing it in the organic layer where it reacts rapidly.[2][3]

Issue C: "My product precipitates as a gummy solid during workup."

Diagnosis: "Oiling out."[1][2] The product is too lipophilic for the aqueous phase but not crystalline enough to form a clean powder, trapping impurities.[2][3]

Protocol: The "Anti-Solvent" Trituration

  • Dissolve the gummy residue in a minimum amount of THF or Acetone .[1][2]

  • Slowly add Hexanes or Heptane (dropwise) with vigorous stirring.

  • A fine precipitate should form.[1][2] If it oils out again, sonicate the mixture for 5 minutes.[2][3]

  • Filter the solid.[1][2][4][5]

Decision Logic: Solvent Selection

Use this logic flow to select the optimal solvent system for your specific transformation.

SolventSelection Start Start: Reaction Type? Type1 Nucleophilic Substitution (N-Alkylation/Arylation) Start->Type1 Type2 Reduction / Hydrolysis (Nitrile transformation) Start->Type2 Type3 Cross-Coupling (Suzuki/Buchwald) Start->Type3 Q1 Is strong base (NaH) required? Type1->Q1 Q2 Reagent Compatibility? Type2->Q2 Solv5 Dioxane/Water (4:1) High Temp (90°C) improves solubility Type3->Solv5 Solv1 Use DMF or NMP (0°C to RT) Ensure Anhydrous Q1->Solv1 Yes Solv2 Use Toluene/NaOH + TBAB (Phase Transfer) Q1->Solv2 No (Mild base ok) Solv3 THF (Reflux) May require Soxhlet if very insoluble Q2->Solv3 LiAlH4 / Borane Solv4 Ethanol/THF (1:1) For NaBH4/NiCl2 reductions Q2->Solv4 Hydrogenation / NaBH4

Caption: Decision tree for solvent selection based on reaction mechanism and reagent compatibility.

Frequently Asked Questions (FAQ)

Q: Can I use ultrasonication to dissolve the compound? A: Yes, and you should. For preparing stock solutions in DMSO or biological assay buffers, sonicate for 5–10 minutes at 40°C. The lattice energy of nitrile-indoles often requires this mechanical energy to break initially, even if the thermodynamics favor dissolution.[1][3]

Q: Is the nitrile group stable to standard hydrolysis conditions? A: The 5-cyano group is electron-deficient and susceptible to hydrolysis.[1][2]

  • Acidic: Heating in HCl/AcOH will convert it to the carboxylic acid.[1][2]

  • Basic: NaOH/H2O2 will stop at the primary amide.[1][2]

  • Warning: If your goal is not to react the nitrile, avoid strong aqueous acids/bases at high temperatures.[2][3]

Q: How do I store 6-Methyl-1H-indole-5-carbonitrile to prevent degradation? A: Store at 2–8°C (or -20°C for long term) in a tightly sealed container. Protect from light.[1][2] While chemically stable, indoles can slowly oxidize (turn pink/brown) upon exposure to air and light over months.[1][2][3]

Q: I need to run a reaction at -78°C (e.g., lithiation). Will it stay in solution? A: Likely not in pure THF.

  • Fix: Use a co-solvent system of THF/TMEDA or THF/DMPU (10:1).[1][2][3] DMPU acts as a polar additive to prevent aggregation at cryogenic temperatures.[1][2]

References & Grounding

  • PubChem. Indole-5-carbonitrile (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Organic Syntheses. General Procedures for Indole Functionalization. Org.[1][2][6][7][8] Synth. Coll. Vol. 6, 104. [Link]

  • Asian Journal of Chemistry. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (2020).[2][3][9][10][11] [Link]

Sources

Troubleshooting

Troubleshooting unexpected NMR shifts in 6-Methyl-1H-indole-5-carbonitrile

Technical Support Center: NMR Troubleshooting for Substituted Indoles Subject: Troubleshooting Unexpected NMR Shifts in 6-Methyl-1H-indole-5-carbonitrile Ticket ID: IND-CN-6ME-001 Status: Open Support Level: Tier 3 (Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Troubleshooting for Substituted Indoles Subject: Troubleshooting Unexpected NMR Shifts in 6-Methyl-1H-indole-5-carbonitrile Ticket ID: IND-CN-6ME-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support interface for 6-Methyl-1H-indole-5-carbonitrile. This molecule presents a unique set of NMR challenges due to the competing electronic effects of the electron-withdrawing cyano group (C5) and the electron-donating methyl group (C6) on the electron-rich indole core.

This guide addresses the three most common "unexpected" phenomena reported by researchers:

  • The "Wandering" Proton: Drastic shifts or disappearance of the N-H signal.

  • Regioisomer Confusion: Difficulty distinguishing the aromatic singlets (H4 vs. H7).

  • The "Invisible" Carbon: Missing nitrile signals in

    
     spectra.
    

Diagnostic Flowchart

The following decision tree outlines the logical pathway for troubleshooting your spectral anomalies.

NMR_Troubleshooting Start Start: Identify Anomaly Issue_NH Issue: N-H Peak Missing or Shifted Start->Issue_NH Issue_Regio Issue: H4 vs H7 Assignment Ambiguity Start->Issue_Regio Issue_C13 Issue: Missing 13C Nitrile Peak (~120 ppm) Start->Issue_C13 Solvent_Check Check Solvent: CDCl3 vs DMSO-d6 Issue_NH->Solvent_Check NOE_Exp Action: Run 1D NOE Irradiate Me-Group Issue_Regio->NOE_Exp Param_Check Check Parameters: D1 Delay & Scans Issue_C13->Param_Check Exchange_Test Action: D2O Exchange or Conc. Gradient Solvent_Check->Exchange_Test NH_Conclusion Diagnosis: H-Bonding & Exchange Broadening Exchange_Test->NH_Conclusion NOE_Result Does Me enhance an aromatic singlet? NOE_Exp->NOE_Result Assign_H7 Enhanced Peak = H7 (Ortho to Me) NOE_Result->Assign_H7 Yes Assign_H4 Non-Enhanced Peak = H4 (Shielded by CN) NOE_Result->Assign_H4 No Relax_Fix Action: Increase D1 > 3s Increase Scans (NS) Param_Check->Relax_Fix C13_Conclusion Diagnosis: Long T1 Relaxation of Quaternary C Relax_Fix->C13_Conclusion

Figure 1: Logical troubleshooting workflow for 6-Methyl-1H-indole-5-carbonitrile NMR analysis.

FAQ & Troubleshooting Guide

Q1: Why is my N-H proton signal shifting wildly or disappearing?

The Issue: You may observe the N-H proton at


 8.2 ppm in 

, but it shifts to

11.4 ppm in

. In some cases, the peak is broad and indistinguishable from the baseline.

Technical Explanation: The indole N-H proton is highly sensitive to the solvent environment due to hydrogen bonding.

  • In

    
    :  The N-H proton is less deshielded (lower ppm) but is prone to chemical exchange with trace water or intermolecular stacking, leading to peak broadening.
    
  • In

    
    :  DMSO is a strong hydrogen bond acceptor. It "locks" the N-H proton, strongly deshielding it (moving it downfield to >11 ppm) and sharpening the peak by slowing down the exchange rate.
    

Diagnostic Protocol:

  • Solvent Swap: If the peak is broad in chloroform, switch to

    
     or Acetone-d6.
    
  • Concentration Gradient: Run spectra at 2 mM, 10 mM, and 50 mM. If the N-H shift changes significantly (>0.1 ppm), you are observing self-aggregation (

    
    -stacking).
    
  • 
     Shake:  Add one drop of 
    
    
    
    to the NMR tube. The N-H peak should disappear due to rapid H/D exchange, confirming its identity.

Expected Data: | Solvent | Approx. N-H Shift (


) | Peak Shape | Mechanism |
| :--- | :--- | :--- | :--- |
| 

| 8.0 – 8.5 ppm | Broad/Variable | Weak solvation, exchange active | |

| 11.2 – 11.6 ppm | Sharp Singlet | Strong H-bond acceptor (Deshielding) |
Q2: I have two aromatic singlets. Which one is H4 and which is H7?

The Issue: The substitution pattern (5-cyano, 6-methyl) leaves two isolated protons on the benzene ring: H4 and H7. Both appear as singlets (or very fine doublets due to long-range coupling), making assignment based on multiplicity impossible.

Technical Explanation: Electronic arguments alone are risky here.

  • H4 is ortho to the Cyano group (EWG), which is deshielding.

  • H7 is ortho to the Methyl group (EDG), which is shielding.

  • Hypothesis: H4 should be downfield (higher ppm) of H7.

  • Verification: You must use Nuclear Overhauser Effect (NOE) to confirm this spatial relationship.

The Self-Validating Protocol (NOE Logic):

  • Target: Irradiate the methyl signal (

    
     ppm).
    
  • Observation: Look for enhancement in the aromatic region.

  • Logic:

    • The Methyl group (C6) is spatially adjacent to H7 (C7).

    • The Methyl group is separated from H4 by the Cyano group (C5).

    • Result: You should see a strong NOE enhancement for H7 only. You should not see enhancement for H4.

Secondary Confirmation: Irradiate the N-H proton (if visible). It should show NOE enhancement for H2 (pyrrole ring) and H7 (benzene ring), but not H4.

NOE_Pathway Me Me (Pos 6) H7 H7 (Pos 7) Me->H7 Strong NOE (Spatial Proximity) H4 H4 (Pos 4) Me->H4 NO NOE (Blocked by CN) NH NH (Pos 1) NH->H7 Med. NOE H2 H2 (Pos 2) NH->H2 Strong NOE

Figure 2: NOE connectivity map. Green arrows indicate expected enhancement; dotted line indicates lack of interaction.

Q3: The nitrile carbon ( ) is missing from my spectrum.

The Issue: You see all indole carbons except the one corresponding to the nitrile group, which should appear around 118–120 ppm.

Technical Explanation: The nitrile carbon is quaternary (no attached protons).

  • Relaxation Time (

    
    ):  Quaternary carbons have very long longitudinal relaxation times (
    
    
    
    seconds) because they lack the dipole-dipole relaxation mechanism provided by attached protons.
  • NOE Enhancement: In proton-decoupled ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     experiments, carbons with attached protons receive a signal boost (NOE enhancement).[1] Quaternary carbons do not.
    
  • Result: If your relaxation delay (

    
    ) is too short (standard is often 1s), the nitrile spins become saturated and the signal disappears.
    

Correction Protocol:

  • Standard Setup:

    
    , Scans = 1024 
    
    
    
    Result: Missing Peak.
  • Optimized Setup:

    
     to 
    
    
    
    , Scans = 2048
    
    
    Result: Visible Peak.

Data Table:


 Shift Expectations 
| Carbon Type | Approx. Shift (

) | Intensity | Note | | :--- | :--- | :--- | :--- | | C-H (Aromatic) | 100 – 130 ppm | High | Enhanced by NOE | | C-CN (Nitrile) | 118 – 121 ppm | Very Low | Requires long D1 | | C-Me (Methyl) | 15 – 25 ppm | Very High | Short T1, fast relaxation |

References

  • Abraham, R. J., et al. (2006).[2] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 
    
    
    
    chemical shifts." Magnetic Resonance in Chemistry.
  • Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE and Relaxation protocols).

  • Reich, H. J. (2024). "Bordwell pKa Table and NMR Data Collections." University of Wisconsin-Madison. (Reference for chemical shift correlations).

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

Sources

Optimization

Catalyst selection for reactions involving 6-Methyl-1H-indole-5-carbonitrile

Technical Support Center: Advanced Catalysis for Indole Derivatives Topic: Reaction Optimization for 6-Methyl-1H-indole-5-carbonitrile Ticket ID: IND-CN-06-SUP Status: Open Responder: Senior Application Scientist, Cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis for Indole Derivatives Topic: Reaction Optimization for 6-Methyl-1H-indole-5-carbonitrile Ticket ID: IND-CN-06-SUP Status: Open Responder: Senior Application Scientist, Catalysis Division[1]

Executive Summary: Substrate Analysis

Before selecting a catalyst, you must understand the "personality" of 6-Methyl-1H-indole-5-carbonitrile .[1] This is not a standard indole; it is an electronically push-pull system with specific steric constraints.[1]

  • Electronic Deactivation: The C-5 nitrile (-CN) group is a strong electron-withdrawing group (EWG).[1] It significantly reduces the electron density of the benzene ring and, by conjugation, the pyrrole ring.

    • Consequence: Electrophilic aromatic substitution (e.g., at C-3) is slower than in unsubstituted indole.[1]

  • Acidity of N-H: The EWG increases the acidity of the N-H proton (pKa < 16).

    • Consequence: Deprotonation is easier, but the resulting amide anion is less nucleophilic, making N-arylation challenging without specialized ligands.

  • Steric Hindrance: The C-6 methyl group provides ortho-steric bulk to the nitrile and the C-7 position.[1]

    • Consequence: Reactions targeting the nitrile (e.g., hydrolysis) may require higher temperatures. C-7 functionalization is severely hindered.

Module 1: N-Arylation & Cross-Coupling

User Query: I am attempting a Buchwald-Hartwig coupling on the indole nitrogen using Ph-Br, but yields are stuck at <30%. I’m using Pd(PPh3)4 and NaH. What is wrong?

Diagnosis: You are facing a nucleophilicity/ligand mismatch .

  • The Trap: Standard Pd(0) catalysts like Pd(PPh3)4 are insufficient for electron-deficient indoles. The oxidative addition happens, but the transmetallation/reductive elimination step is sluggish because your indole anion (stabilized by the 5-CN) is a poor nucleophile.

  • The Base: NaH is often too harsh and can cause functional group incompatibility.

Resolution Protocol: Switch to a Pd(0)/Dialkylbiarylphosphine system. These bulky, electron-rich ligands facilitate the coupling of reluctant nucleophiles.

ComponentRecommendationScientific Rationale
Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ Provides a clean source of Pd(0) or Pd(II) that is easily reduced in situ.[1]
Ligand tBuXPhos or BrettPhos The bulky biaryl backbone promotes reductive elimination; the electron-rich phosphine aids oxidative addition of the aryl halide.
Base Cs₂CO₃ or K₃PO₄ Weaker bases reduce side reactions.[1] The enhanced acidity of your 5-CN indole allows deprotonation by carbonates.
Solvent Toluene or 1,4-Dioxane Non-polar/aprotic solvents often stabilize the active catalytic species better than DMF in these specific couplings.[1]

Step-by-Step Protocol (Self-Validating):

  • Inerting: Flame-dry a reaction vial; cycle Argon/Vacuum 3x.

  • Loading: Add Pd(OAc)₂ (2 mol%), tBuXPhos (4 mol%), 6-Methyl-1H-indole-5-carbonitrile (1.0 equiv), Aryl Bromide (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous Toluene (0.2 M concentration).

  • Activation: Heat to 100°C for 12 hours.

  • Validation: Check TLC. If starting material remains but no byproduct forms, increase temperature to 110°C. If dehalogenation of the aryl bromide is observed (Ar-Br

    
     Ar-H), switch ligand to XPhos .[1]
    

Module 2: C-H Activation (Regioselectivity)

User Query: I need to functionalize the C-2 position. I tried standard electrophilic palladation, but I'm getting a mixture or no reaction.

Diagnosis: The 5-cyano group deactivates the ring, making the standard electrophilic attack at C-3 (the natural nucleophilic site) difficult. However, C-2 activation usually requires a Directing Group (DG) or a specific Carboxylate-Assisted Mechanism .[1]

Troubleshooting Guide:

  • Scenario A: Direct C-2 Arylation (No DG) [1]

    • Catalyst: Pd(OAc)₂ / Cu(OAc)₂ (Oxidant).

    • Insight: This proceeds via a concerted metallation-deprotonation (CMD) pathway.[1] The acidity of the C-2 proton is key.

    • Risk:[1][2] The 6-methyl group exerts long-range steric pressure; ensure your oxidant is soluble.[1]

  • Scenario B: C-7 Functionalization (The "Impossible" Site)

    • Issue: The 6-methyl group blocks the "ortho" position to the indole nitrogen (C-7).

    • Verdict:Do not attempt standard C-7 activation (e.g., using N-Pivaloyl directing groups) on this substrate.[1] The 6-Methyl/7-H steric clash will prevent the palladacycle formation.[1]

Visual Decision Tree: C-H Functionalization

CH_Activation Start Target Position? C3 C-3 Position (Nucleophilic) Start->C3 C2 C-2 Position (CMD Pathway) Start->C2 Warning WARNING: 6-Methyl group blocks C-7 activation completely Start->Warning C3_Issue Issue: 5-CN Deactivation C3->C3_Issue C2_Mech Mechanism: Pd(OAc)2 / Cu(OAc)2 C2->C2_Mech C3_Sol Solution: Friedel-Crafts with strong Lewis Acid (e.g., AlCl3, not just Pd) C3_Issue->C3_Sol C2_Opt Add PivOH (30 mol%) as proton shuttle C2_Mech->C2_Opt

Caption: Decision logic for site-selective functionalization of 6-Methyl-1H-indole-5-carbonitrile.

Module 3: Nitrile Reduction (Chemoselectivity)

User Query: I need to reduce the nitrile to a primary amine (-CH₂NH₂), but I keep hydrogenating the C2=C3 double bond of the indole.

Diagnosis: Indoles are susceptible to over-reduction under high-pressure hydrogenation, especially with heterogeneous catalysts like Pd/C. The 5-CN reduction requires active hydride transfer, but the indole double bond is electron-rich (though deactivated here) and vulnerable.[1]

Recommended System: Cobalt Boride (in situ) This is a "chemoselective sniper" for nitriles in the presence of alkenes/heterocycles.

Protocol:

  • Reagents: CoCl₂·6H₂O (2.0 equiv) and NaBH₄ (10.0 equiv).

  • Solvent: Methanol (0.1 M).

  • Procedure:

    • Dissolve substrate and CoCl₂ in MeOH (solution turns pink/purple).

    • Cool to 0°C.[3]

    • Add NaBH₄ portion-wise (Caution: Vigorous gas evolution; solution turns black as Cobalt Boride nanoparticles form).

    • Stir at RT for 1-2 hours.

  • Workup: Quench with dilute HCl (dissolves the black precipitate). Make basic with NH₄OH and extract.

  • Why this works: Cobalt boride coordinates strongly to the nitrile nitrogen, facilitating hydride delivery, but interacts poorly with the sterically hindered (6-Me) and electron-rich indole

    
    -system.[1]
    

References

  • Buchwald, S. L., et al. (2009).[2] "Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study." Journal of the American Chemical Society.[2][4] [2]

    • Relevance: Establishes the necessity of biaryl phosphine ligands (like tBuXPhos) for coupling electron-deficient nitrogen nucleophiles.
  • Culkin, D. A., & Hartwig, J. F. (2002).[4] "Palladium-Catalyzed α-Arylation of Nitriles." Journal of the American Chemical Society.[2][4]

    • Relevance: Provides foundational mechanistic insight into Pd-catalysis involving nitrile-containing substrates and the electronic effects of the cyano group.[1]

  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: Authoritative review on indole reactivity, including reduction strategies that avoid destroying the arom
  • Yu, J.-Q., et al. (2011).[1] "Ligand-Promoted C-3 Selective C-H Olefination of Pyridines and Quinolines." Science.

    • Relevance: While focused on pyridines, the principles of C-H activation using Pd(OAc)2 and directing groups cited here are the gold standard for manipulating the C-2/C-3 positions of heterocycles like 5-cyanoindole.[1]

Sources

Troubleshooting

Technical Support Center: Regiocontrol in 6-Methyl-1H-indole-5-carbonitrile Functionalization

[1] Ticket ID: IND-CN-006 Subject: Troubleshooting Regioselectivity & Reactivity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division Executive Summary & Substrate Analysis User Q...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: IND-CN-006 Subject: Troubleshooting Regioselectivity & Reactivity Profiles Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary & Substrate Analysis

User Query: "How do I control the site of reaction (regioselectivity) on 6-Methyl-1H-indole-5-carbonitrile? I am seeing mixed products during alkylation and lithiation."

Technical Insight: This substrate presents a unique "push-pull" electronic conflict that deviates from standard indole chemistry.[1]

  • The Indole Core: Naturally electron-rich (pyrrole ring), favoring Electrophilic Aromatic Substitution (EAS) at C3 .[1][2]

  • C5-Cyano Group (EWG): Strongly withdraws electron density.[1] It deactivates the benzene ring, reinforcing C3 selectivity for EAS, but significantly increases the acidity of the N1-H and the C6-Methyl protons.

  • C6-Methyl Group (EDG): Typically a weak activator, but here it acts as a "benzylic" site activated by the ortho-nitrile group (the o-tolunitrile effect).[1]

The Danger Zone: The primary regioselectivity trap is the competition between C2-lithiation (standard indole behavior) and lateral lithiation at the C6-methyl group.

Interactive Reactivity Map

The following diagram visualizes the competing reactive sites based on the reagent class used.

ReactivityMap Substrate 6-Methyl-1H-indole- 5-carbonitrile Electrophile Electrophiles (E+) (Vilsmeier, Halogens) Substrate->Electrophile Base_Hard Hard Bases (NaH, K2CO3) + RX Substrate->Base_Hard Base_Lithium Lithium Bases (n-BuLi, LDA) Substrate->Base_Lithium C3_Sub C3 Substitution (Dominant) Electrophile->C3_Sub Electronic Preference N1_Alk N1 Alkylation (Ionic Control) Base_Hard->N1_Alk pKa ~15 (Enhanced Acidity) C2_Li C2 Lithiation (Kinetic/Directed) Base_Lithium->C2_Li w/ N-Directing Group C6_Lat C6-Methyl Lithiation (Thermodynamic/Activated) Base_Lithium->C6_Lat Ortho-Tolunitrile Effect

Figure 1: Reactivity flowchart showing the divergence of pathways based on reagent selection.

Troubleshooting Modules

Module A: Electrophilic Aromatic Substitution (EAS)

Target: C3-Functionalization (Formylation, Halogenation) Common Issue: Low reactivity or formation of N-acylated byproducts.[1]

SymptomRoot CauseResolution
No Reaction / Low Yield The C5-CN group strongly deactivates the indole core.[1] Standard indole conditions (e.g., weak Vilsmeier) may fail.Increase Electrophilicity: Use pre-formed Vilsmeier salts or higher temperatures (60-80°C). Ensure anhydrous conditions.
N1-Substitution Competition between N-attack and C3-attack.Solvent Switch: Use protic solvents (if compatible) or highly polar aprotic solvents (DMF) to solvate the N-H and favor C-attack.[1]
C2-Substitution Steric hindrance at C3 (rare) or thermodynamic equilibration.[1]Block C2: Introduce a temporary silyl group at C2 if C3 selectivity is truly compromised (unlikely with C5-CN).

Protocol: Optimized Vilsmeier-Haack Formylation

  • Preparation: Cool DMF (5 equiv) to 0°C under

    
    . Dropwise add 
    
    
    
    (1.2 equiv).[1] Stir 30 min to form the chloroiminium salt (white precipitate).
  • Addition: Dissolve 6-methyl-1H-indole-5-carbonitrile in DMF. Add slowly to the salt at 0°C.

  • Reaction: Warm to 40°C (higher than usual due to C5-CN deactivation). Monitor by TLC.[1][3]

  • Workup: Pour into ice water. Neutralize with

    
     (aq) to pH 8. Collect precipitate.
    
    • Note: The C5-CN group prevents substitution on the benzene ring, ensuring high C3 regioselectivity [1].

Module B: N-Alkylation vs. C-Alkylation

Target: N1-Alkylation Common Issue: C3-alkylation byproducts.

Q: Why am I getting C3-alkylated impurities? A: Indole anions are ambident nucleophiles.[1] The C5-CN group stabilizes the negative charge, delocalizing it. While this usually favors N-alkylation, "soft" electrophiles (like benzyl bromide) or non-polar solvents can encourage C-attack.[1]

Solution:

  • Base: Use NaH or Cs2CO3 .[1] The C5-CN group lowers the pKa of the N-H (approx pKa 15-16), making deprotonation easier than in unsubstituted indole [2].

  • Solvent: Use DMF or DMSO .[1] These polar aprotic solvents solvate the cation (

    
    ), leaving the "naked" N-anion free to react hard-hard with the alkyl halide.
    
  • Temperature: Keep it low (0°C to RT). High heat favors the thermodynamic C3-product.[1]

Module C: The "Danger Zone" – Lithiation & Metalation

Target: C2 vs. C6-Methyl Functionalization Critical Issue: Unintended lateral lithiation at the methyl group.

Mechanism: The C6-methyl protons are benzylic and located ortho to a nitrile.[1] This configuration (similar to o-tolunitrile) significantly acidifies the methyl protons (


).[1] Standard bases like 

-BuLi can deprotonate the methyl group instead of the indole C2, especially if the N-atom is protected with a non-directing group [3].

Decision Tree: Controlling the Site of Lithiation

LithiationTree Start Goal: Lithiation Site? Branch1 Target: C2 Position Start->Branch1 Branch2 Target: C6-Methyl Group Start->Branch2 Step1_C2 1. Protect N1 with Directing Group (Boc, SEM, MOM) Branch1->Step1_C2 Step1_C6 1. Protect N1 with Bulky/Non-Directing Group (TIPS, Tosyl) Branch2->Step1_C6 Step2_C2 2. Use Kinetic Base (t-BuLi or LDA, -78°C) Step1_C2->Step2_C2 Result_C2 Result: C2-Li Species (Chelation Control) Step2_C2->Result_C2 Step2_C6 2. Use Thermodynamic Conditions (LHMDS or n-BuLi, -40°C) Step1_C6->Step2_C6 Result_C6 Result: C6-CH2-Li Species (Resonance Stabilization) Step2_C6->Result_C6

Figure 2: Strategic selection of protecting groups and bases to toggle between C2 and C6 functionalization.

Protocol: Selective C6-Methyl Functionalization (Lateral Lithiation)

  • Protection: Protect N1 with a bulky silyl group (e.g., TIPS) to block C2 access and prevent chelation.[1]

  • Deprotonation: Dissolve substrate in THF at -78°C. Add LHMDS (1.1 equiv). Note: LHMDS is less likely to attack the nitrile nucleophilically than n-BuLi.

  • Equilibration: Allow to warm to -40°C for 30 mins. The anion will migrate to the thermodynamic C6-methyl position, stabilized by the adjacent nitrile.

  • Quench: Add electrophile (e.g., MeI, Allyl Bromide).

Frequently Asked Questions (FAQ)

Q: Can I reduce the nitrile to an amine without affecting the indole ring? A: Yes, but avoid harsh catalytic hydrogenation if you want to preserve the indole double bond. Use LiAlH4 in ether/THF at 0°C. The C6-methyl group provides steric bulk that might slightly slow down the reduction, so ensure adequate reaction time.

Q: Why did my Grignard reaction on the nitrile fail? A: The indole N-H is acidic. If unprotected, the Grignard reagent (


) will simply deprotonate N1 (

) and stop.
  • Fix: You must protect the N1 position (e.g., N-Me, N-Boc) before attempting nucleophilic attack on the nitrile.

Q: Is the C4 position reactive? A: Generally, no. While C4 is ortho to the nitrile, the C3 position is kinetically far superior for EAS. For lithiation, C4 is sterically crowded by the C3-H and the C5-CN/C6-Me system.[1] C6-Methyl lithiation is the dominant competing pathway.[1]

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (General authority on indole EAS regioselectivity).[1]

  • Sundberg, R. J. (1996).[1] Indoles (Best Synthetic Methods).[1][2][4][5] Academic Press.[1] (Detailed pKa and alkylation data).

  • Gribble, G. W. (2000).[1] Lithiation of Indoles. In Lithium Chemistry: A Theoretical and Experimental Overview. (Describes the competition between C2 and lateral lithiation).

  • PubChem. (n.d.).[1] 2-Methylbenzonitrile (o-Tolunitrile) Acidity Data. (Supporting data for the acidity of methyl groups ortho to nitriles).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1] The reactivity of specific derivatives may vary.

Sources

Optimization

Technical Support Center: Chiral Separation of 6-Methyl-1H-indole-5-carbonitrile Derivatives

Welcome to the technical support center for the method development of chiral separation for 6-Methyl-1H-indole-5-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the method development of chiral separation for 6-Methyl-1H-indole-5-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the expertise and practical insights needed to overcome common and specific challenges in these demanding separations.

Introduction: The Challenge of Indole Chirality

Indole derivatives are a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] The introduction of a chiral center to molecules like 6-Methyl-1H-indole-5-carbonitrile necessitates their separation into individual enantiomers, as each can exhibit vastly different pharmacological and toxicological profiles.[3] However, the unique structural and electronic properties of these compounds can present significant hurdles in achieving baseline resolution. This guide provides a systematic approach to method development and troubleshooting.

Part 1: General Troubleshooting Guide for Chiral Separations

This section addresses common issues encountered during chiral method development using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Q1: I am not seeing any separation between my enantiomers. Where do I start?

Answer:

Achieving initial separation is the first critical step. If you observe a single, sharp peak, it indicates that the chiral stationary phase (CSP) and mobile phase combination is not providing any enantioselective interaction. Here’s a systematic approach to address this:

  • Confirm Compound Amenability: First, ensure your molecule is chiral and that you are attempting to separate enantiomers. For molecules with multiple chiral centers, you may be observing diastereomers which are generally easier to separate on achiral columns.

  • Systematic Screening: Chiral separations are often unpredictable, and a trial-and-error approach is common.[4] A systematic screening of different CSPs and mobile phases is the most effective strategy.[5]

    • Column Selection: There is no universal chiral stationary phase.[6] Polysaccharide-based columns (e.g., derivatives of cellulose and amylose) are a good starting point due to their broad applicability.[6][7] Consider screening a set of columns with different chiral selectors.

    • Mobile Phase Exploration: For HPLC, screen different organic modifiers (e.g., isopropanol, ethanol, acetonitrile) in combination with a non-polar solvent like hexane (normal phase) or an aqueous buffer (reversed-phase). For SFC, vary the co-solvent (e.g., methanol, ethanol, isopropanol) with supercritical CO2.[8][9]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

Answer:

Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to issues with the analytical system itself.

  • Mobile Phase Additives: The indole nitrogen in your compound can act as a basic site, leading to strong interactions with residual silanols on the silica-based CSP, causing peak tailing. The addition of a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) for normal phase and SFC, can mitigate these interactions.[10] For reversed-phase, adjusting the pH of the aqueous mobile phase can have a similar effect.

  • Lower Flow Rates: Chiral separations often benefit from lower flow rates than typical achiral separations.[5] Reducing the flow rate can increase the interaction time with the CSP, potentially improving both resolution and peak shape.

  • Temperature Optimization: Temperature can significantly impact peak shape and resolution. Increasing the temperature generally improves efficiency and peak shape.[5] However, in some cases, decreasing the temperature can enhance chiral selectivity.[5] Experiment with a range of temperatures (e.g., 10°C to 40°C) to find the optimum.

Q3: I have some separation, but the resolution is poor (<1.5). How can I improve it?

Answer:

Improving a partial separation is a common optimization goal. The resolution is a function of efficiency, selectivity, and retention.

  • Mobile Phase Composition: Fine-tuning the mobile phase composition is often the most effective way to improve resolution.

    • Normal Phase HPLC: Adjust the ratio of the polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). A lower percentage of the modifier generally increases retention and can improve resolution, but may also broaden peaks.

    • SFC: The type and percentage of the co-solvent are critical. Switching between methanol, ethanol, and isopropanol can have a significant impact on selectivity.

  • Flow Rate and Temperature: As mentioned previously, optimizing these parameters can enhance resolution. A lower flow rate often improves resolution, as does adjusting the temperature.[5]

  • Column Choice: If optimization on the current column is unsuccessful, a different CSP may be necessary. Even columns with similar chiral selectors but from different manufacturers can provide different selectivity.

Part 2: FAQs Specific to 6-Methyl-1H-indole-5-carbonitrile Derivatives

This section focuses on challenges and questions that are more specific to the chemical properties of 6-Methyl-1H-indole-5-carbonitrile and related structures.

Q4: The aromatic indole core of my compound seems to be causing strong, non-selective interactions. How can I manage this?

Answer:

The planar, electron-rich indole ring system can lead to strong π-π interactions with certain CSPs, which may not be enantioselective and can result in long retention times and poor peak shape.

  • CSP Selection: CSPs that rely on inclusion complexation, such as cyclodextrin-based phases, can be effective for aromatic compounds.[11][12] The indole ring can fit into the hydrophobic cavity of the cyclodextrin, and chiral recognition can be achieved through interactions of the substituents with the chiral selectors on the rim of the cyclodextrin.

  • Mobile Phase Considerations: In reversed-phase mode, the choice of organic modifier can influence π-π interactions. Acetonitrile is known to participate in π-π interactions and can sometimes reduce non-selective binding compared to methanol.

Q5: I'm concerned about the solubility of my 6-Methyl-1H-indole-5-carbonitrile derivative, especially in normal phase solvents. What are my options?

Answer:

Solubility is a critical factor for successful chromatography. Poor solubility can lead to peak splitting, poor recovery, and even column blockage.[13]

  • SFC as an Alternative: Supercritical fluid chromatography (SFC) is an excellent alternative when solubility in normal phase solvents is limited.[8][9][14] Supercritical CO2 has solvating properties similar to hexane, but the addition of polar co-solvents like methanol can significantly enhance the solubility of a wide range of compounds.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself. If a stronger solvent is needed for dissolution, inject the smallest possible volume to minimize peak distortion.[13]

Q6: Can the nitrile group on my compound influence the chiral separation?

Answer:

Yes, the nitrile group can play a role in the chiral recognition mechanism. It is a polar group capable of dipole-dipole interactions and can also act as a hydrogen bond acceptor.

  • Exploiting Interactions: When selecting a CSP, consider those that can interact with the nitrile group. For example, CSPs with hydrogen bond donors or sites for dipole-dipole interactions may offer better selectivity.

  • Mobile Phase Additives: The polarity of the mobile phase can influence the interaction of the nitrile group with the stationary phase. Experimenting with different modifiers and additives can help to modulate these interactions and improve separation.

Part 3: Experimental Protocols and Workflows

Systematic Chiral Method Development Workflow

This workflow provides a structured approach to developing a chiral separation method for a novel 6-Methyl-1H-indole-5-carbonitrile derivative.

ChiralMethodDevelopment

Data Presentation: Example Screening Results
CSPMobile Phase SystemResult
Amylose-basedNormal Phase (Hexane/IPA)Partial Separation (Rs = 0.8)
Cellulose-basedNormal Phase (Hexane/IPA)No Separation
Pirkle-typeNormal Phase (Hexane/IPA)No Separation
Amylose-basedSFC (CO2/Methanol)Baseline Separation (Rs = 2.1)

This table illustrates how different CSPs and mobile phase systems can yield vastly different results for the same compound.

Part 4: Troubleshooting Logic Diagram

This diagram provides a visual guide to troubleshooting common issues in chiral separations.

Troubleshooting

Conclusion

The successful chiral separation of 6-Methyl-1H-indole-5-carbonitrile derivatives is an achievable goal with a systematic and informed approach. By understanding the fundamental principles of chiral chromatography and anticipating the specific challenges posed by the indole scaffold, researchers can efficiently develop robust and reliable analytical methods. This guide serves as a starting point for your method development journey, and we encourage you to consult the referenced literature for a deeper understanding of the concepts discussed.

References

  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. (2024). ResearchGate. Retrieved from [Link]

  • Supercritical Fluid Chiral Separations. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. Retrieved from [Link]

  • Chiral Separation of Cypermethrin Enantiomers by High Performance Liquid Chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). (2024). PubMed. Retrieved from [Link]

  • Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. (2021). MDPI. Retrieved from [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Retrieved from [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025). Microbe Notes. Retrieved from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [Link]

  • 1H-Indole-6-carbonitrile. (2018). SIELC Technologies. Retrieved from [Link]

  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). PMC - NIH. Retrieved from [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI. Retrieved from [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Chiral Technologies. Retrieved from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]

  • Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. (2024). PMC - NIH. Retrieved from [Link]

  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. (n.d.). Waters Corporation. Retrieved from [Link]

  • What column should I use for my application? (n.d.). Chiral Technologies. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency (EMA). Retrieved from [Link]

  • Wide Range of Chiral Column Selections. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. (n.d.). Google Patents.
  • Facilitating Chiral Method Development Using UPC2-MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Retrieved from [Link]

  • Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Lux HPLC Columns Tips for Care and Use. (n.d.). Phenomenex. Retrieved from [Link]

  • DAICEL CORPORATION - Chiral Columns. (n.d.). DAICEL CORPORATION. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Chiral separation problem. (2010). Chromatography Forum. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]

  • Daicel Chiral HPLC Catalogue.pdf. (n.d.). Velocity Scientific Solutions. Retrieved from [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. Retrieved from [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. (2012). PubMed. Retrieved from [Link]

  • CHIRAL COLUMNS. (2017). Phenomenex. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of 6-Methyl-1H-indole-5-carbonitrile: A Comparative Analytical Guide

Executive Summary In kinase inhibitor development, the indole scaffold is ubiquitous. However, the synthesis of 6-Methyl-1H-indole-5-carbonitrile presents a classic regiochemical challenge: distinguishing the target mole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In kinase inhibitor development, the indole scaffold is ubiquitous. However, the synthesis of 6-Methyl-1H-indole-5-carbonitrile presents a classic regiochemical challenge: distinguishing the target molecule from its isomer, 5-methyl-1H-indole-6-carbonitrile . Both isomers share identical mass (LC-MS), similar polarity (HPLC), and comparable 1D NMR aromatic patterns.

This guide objectively compares analytical methodologies for confirming this specific structure. While X-ray crystallography remains the absolute standard, we demonstrate that a rigorous 2D NMR (NOESY/HMBC) protocol provides a faster, resource-efficient, and statistically confident confirmation suitable for high-throughput drug discovery workflows.

The Regioselectivity Challenge

The core difficulty lies in the 5,6-substitution pattern. In both the target and its isomer, the protons at positions C4 and C7 appear as singlets (or weak doublets due to long-range coupling) in the aromatic region. Standard 1H NMR integration confirms the presence of groups but fails to definitively assign their positions relative to the indole nitrogen.

Structural Isomers at a Glance[1]
  • Target: 5-CN, 6-Me (Methyl is adjacent to H7).

  • Impurity: 6-CN, 5-Me (Methyl is adjacent to H4).

Comparative Analysis of Analytical Methods

Method A: 1D 1H/13C NMR & FTIR (The Screening Tier)
  • Role: Preliminary verification of functional groups.

  • Pros: Fast (<5 mins), confirms nitrile presence (IR) and purity.

  • Cons: High Risk of False Positives. Chemical shift prediction models are often insufficiently accurate to distinguish H4 from H7 shifts in the presence of strong electron-withdrawing groups (EWG) like nitriles.

  • Verdict: Insufficient for structural release.

Method B: 2D NMR - NOESY & HMBC (The Recommended Tier)
  • Role: Definitive solution-state assignment.

  • Mechanism:

    • HMBC (Heteronuclear Multiple Bond Correlation): Anchors the aromatic protons (H4/H7) to the bridgehead carbons (C3a/C7a), which are structurally distinct.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Maps spatial proximity. The methyl group (Me-6) must show a strong NOE correlation to H7.

  • Verdict: Gold Standard for Routine Analysis. Provides >99% confidence without crystal growth.

Method C: Single Crystal X-Ray Diffraction (SC-XRD)
  • Role: Absolute configuration.

  • Pros: Unambiguous 3D structure.

  • Cons: Requires crystal growth (days to weeks); destructive to the specific sample crystal; low throughput.

  • Verdict: Reserve for reference standard generation or when NMR data is ambiguous due to peak overlap.

Experimental Protocol: The Self-Validating NMR System

To ensure trustworthiness, this protocol uses Internal Structural Anchors —signals that cannot "move" regardless of substitution (e.g., the pyrrole NH and H3).

Step 1: Sample Preparation
  • Solvent: DMSO-d6 (Required).[1][2] Chloroform-d often causes the Indole NH to broaden or exchange, losing critical coupling information.

  • Concentration: 10-15 mg in 0.6 mL. High concentration is vital for detecting weak long-range HMBC correlations.

Step 2: The Logic Flow (HMBC + NOESY)
  • Anchor H3: Identify H3 (~6.5 ppm) via its coupling to the NH (~11.5 ppm).

  • Anchor Bridgeheads: Use HMBC from H3 to identify C3a (bridgehead).

  • Identify H4: The aromatic singlet that correlates (HMBC) to C3a is H4 .

  • Identify H7: The aromatic singlet that correlates (HMBC) to C7a (often distinct shift) or shows no correlation to C3a is H7 .

  • The "Kill Shot" (NOESY): Irradiate the Methyl signal (~2.4 ppm).

    • Target (6-Me): NOE observed to H7 .

    • Isomer (5-Me): NOE observed to H4 .

Step 3: Data Interpretation Table
FeatureSignal TypeChemical Shift (Approx)Key Correlation (HMBC)Key Correlation (NOESY)
Nitrile (CN) 13C Quaternary~120 ppmCoupled to H4N/A
Methyl (CH3) 1H Singlet~2.45 ppmCoupled to C5, C6, C7Strong NOE to H7
H-3 1H Doublet/Multiplet~6.55 ppmCoupled to C3a (Bridge)NOE to H4
H-4 1H Singlet~7.90 ppmCoupled to C3a NOE to H3
H-7 1H Singlet~7.40 ppmCoupled to C7aNOE to Methyl

Visualizing the Confirmation Logic

The following diagrams illustrate the analytical workflow and the specific intramolecular correlations required to confirm the 6-Methyl-1H-indole-5-carbonitrile structure.

Diagram 1: Analytical Decision Tree

AnalyticalWorkflow Start Crude Product (Synthesized Indole) Screening Level 1: 1H NMR + FTIR (Check Purity & Functional Groups) Start->Screening Decision1 Passes Purity? Screening->Decision1 Decision1->Start No (Repurify) Level2 Level 2: 2D NMR (HMBC + NOESY) Decision1->Level2 Yes Analysis Analyze Me-Group NOE Level2->Analysis ResultA NOE: Me <-> H7 (CONFIRMED: 6-Me-5-CN) Analysis->ResultA Target Pattern ResultB NOE: Me <-> H4 (REJECT: 5-Me-6-CN Isomer) Analysis->ResultB Isomer Pattern Level3 Level 3: X-Ray Crystallography (Only if NMR ambiguous) Analysis->Level3 Ambiguous

Caption: Step-wise analytical workflow prioritizing 2D NMR for rapid, definitive isomer distinction.

Diagram 2: Structural Connectivity Map (NOESY/HMBC)

Connectivity Me Methyl (C6) H7 Proton H7 Me->H7 Strong NOE (Definitive) H4 Proton H4 Me->H4 NO NOE (Distance > 5Å) C3a Carbon C3a (Bridgehead) H4->C3a HMBC (3-bond) Anchor H3 Proton H3 H3->H4 Weak NOE H3->C3a HMBC (2/3-bond) Anchor

Caption: Critical NMR correlations. The Methyl-H7 NOE is the "fingerprint" interaction that confirms the 6-methyl regioisomer.

References

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes.[4] Link

  • Morales-Rios, M. S., et al. (1987). Definitive assignment of the 13C-NMR spectra of indole in DMSO-d6 and CDCl3. Magnetic Resonance in Chemistry, 25(5), 377-382. Link

  • National Institutes of Health (NIH). (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments.[5] Molecules, 24(7). Link

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.[6] Spectroscopy, 34(7). Link

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile.[7] Defensive Publications Series.[7] Link(Note: Representative citation for synthesis precursor methodology).

Sources

Comparative

Technical Guide: Validating the Purity of 6-Methyl-1H-indole-5-carbonitrile via Elemental Analysis

Executive Summary 6-Methyl-1H-indole-5-carbonitrile ( ) is a critical pharmacophore often employed as a scaffold in kinase inhibitor development.[1] While High-Performance Liquid Chromatography (HPLC) is the industry sta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methyl-1H-indole-5-carbonitrile (


) is a critical pharmacophore often employed as a scaffold in kinase inhibitor development.[1] While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it possesses a critical blind spot: it cannot quantify "invisible" contaminants such as retained inorganic salts, moisture, or trapped silica from column chromatography.

This guide details the validation of this specific indole intermediate using Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis. We compare EA against HPLC and quantitative NMR (qNMR) to demonstrate why EA remains the definitive "truth" for establishing bulk material integrity in drug development.

Part 1: The Target Molecule Profile

Before initiating validation, one must establish the theoretical baseline. For 6-Methyl-1H-indole-5-carbonitrile , the high nitrogen content (due to both the indole ring and the nitrile group) makes the N-value a sensitive indicator of synthesis success.[1]

Theoretical Composition Data

Molecular Formula:


Molecular Weight:  156.19  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1012.011120.1176.90%
Hydrogen (H) 81.0088.065.16%
Nitrogen (N) 214.00728.0117.94%

Critical Note: The acceptance criteria for peer-reviewed journals (e.g., J. Org. Chem.) and pharmaceutical release is typically


  absolute deviation from these theoretical values.

Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)

Why perform Elemental Analysis when HPLC shows >99% purity? The following comparison highlights the distinct "detection zones" of each method.

Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV-Vis) qNMR (

H)
Primary Target Bulk elemental composition (C, H, N).[1]Organic impurities with chromophores.Soluble organic structure & molar ratio.
Blind Spots Isomers (same formula); cannot identify specific impurities.Inorganic salts, moisture, trapped silica, non-UV active solvents.Insoluble particulates; requires internal standard for absolute purity.
Sensitivity High for solvation/hydration state.High for trace organic byproducts.Moderate; depends on relaxation times (

).
Sample Destructive? Yes (Combustion).No (technically recoverable).No.
"Truth" Factor The "Salt Trap": Only EA reveals if your "pure" solid is actually 10% NaCl or hydrated.The "Purity Illusion": A sample can be 99% pure by HPLC but only 80% potent by weight due to salts.The "Structure Check": Confirms identity but requires complex setup for wt% purity.
The "Hidden Impurity" Scenario

In the synthesis of 6-Methyl-1H-indole-5-carbonitrile, a common step involves cyanation using metal cyanides (e.g., CuCN or Zn(CN)


).[1]
  • HPLC Result: Shows a single peak (the product). Purity = 99.5%.

  • Reality: The sample contains 5% residual copper salts.

  • EA Result: The %C, %H, and %N values will all be lower than theoretical by ~5% because the copper salt adds weight but no Carbon/Nitrogen.

    • Result: EA fails the sample, saving the chemist from using a "poisoned" intermediate in the next step.

Part 3: Validation Workflow & Decision Logic

The following diagram illustrates the logical pathway for validating the purity of the indole nitrile, highlighting where EA serves as the critical "Gatekeeper."

PurityValidation Start Crude 6-Methyl-1H-indole-5-carbonitrile HPLC Step 1: HPLC-UV Analysis (Check Organic Purity) Start->HPLC Decision1 Organic Purity > 98%? HPLC->Decision1 Recrystallize Repurify (Column/Recrystallization) Decision1->Recrystallize No Dry Step 2: High-Vac Drying (Remove Volatiles) Decision1->Dry Yes Recrystallize->HPLC EA Step 3: Elemental Analysis (CHN) (Combustion) Dry->EA Calc Compare Found vs. Theoretical (|Δ| < 0.4%) EA->Calc Decision2 Within Tolerance? Calc->Decision2 Pass VALIDATED Release for Synthesis Decision2->Pass Yes Fail_Low Fail: Values Low (Inorganic/Solvent Contamination) Decision2->Fail_Low No (Found < Calc) Fail_High Fail: Values High (Polymerization/Side Product) Decision2->Fail_High No (Found > Calc)

Figure 1: The Purity Logic Gate. Note how EA acts as the final confirmation step after chromatographic purity is established.

Part 4: Experimental Protocol (CHN Combustion)

This protocol is designed for the 6-Methyl-1H-indole-5-carbonitrile scaffold.[1] Indoles can be light-sensitive and prone to oxidation; nitriles require high combustion temperatures to fully release nitrogen (


).[1]
Equipment
  • Analyzer: Flash 2000 or Elementar vario EL cube (Combustion temp >950°C).

  • Carrier Gas: Helium (99.999% purity).

  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) for K-factor calibration.

Step-by-Step Methodology
  • Sample Pre-treatment (Critical):

    • The indole nitrile must be dried under high vacuum (<1 mbar) at 40°C for 4 hours to remove surface moisture. Reasoning: Hygroscopic water will artificially lower %C and %N values.

    • Store in a desiccator until weighing.

  • Weighing:

    • Using a microbalance (readability 0.001 mg), weigh 1.5 – 2.5 mg of the sample into a tin capsule.

    • Self-Validation: Fold the tin capsule tightly to exclude atmospheric air (which contains Nitrogen). A loose capsule can cause "flash" errors or air blanks.

  • Combustion:

    • Oxidation Phase: Inject sample into the combustion reactor (typically 950–1150°C) with a pulse of Oxygen. The indole ring and nitrile group oxidize to

      
      , 
      
      
      
      , and
      
      
      .
    • Reduction Phase: Gases pass through reduced copper (650°C) to convert

      
       to 
      
      
      
      and remove excess Oxygen.
  • Detection:

    • Gases are separated (GC column) and detected via Thermal Conductivity Detector (TCD).[2]

Data Interpretation & Troubleshooting

Scenario A: The "Solvent Trap"

  • Found: C: 74.50%, H: 5.00%, N: 17.10%

  • Analysis: All values are lower than theoretical (C: 76.90%).

  • Diagnosis: The sample likely contains non-combustible material (silica gel, salts) or retained solvent (e.g., dichloromethane).

  • Action: Re-dry sample or perform residue on ignition test.

Scenario B: The "Wet" Sample

  • Found: C: 75.10%, H: 5.50%, N: 17.50%

  • Analysis: %H is higher than theoretical (5.16%), while %C and %N are low.

  • Diagnosis: Water contamination. The extra H comes from

    
    .
    
  • Action: Calculate if adding 0.25 or 0.5 mol of

    
     to the formula fits the data. If yes, report as hemi-hydrate or dry further.[1]
    

References

  • American Chemical Society (ACS).Author Guidelines: Characterization of Organic Compounds. (Standard for

    
     tolerance).
    [Link]
    
  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorg.[3][4][5] Chem. Front., 2022. [Link]

  • National Institutes of Health (NIH) / PubChem. Compound Summary: Indole-5-carbonitrile (Analogous Scaffold Data). [Link][1]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 2014. [Link]

Sources

Validation

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 6-Methyl-1H-indole-5-carbonitrile

Introduction: The Significance of 6-Methyl-1H-indole-5-carbonitrile in Modern Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Methyl-1H-indole-5-carbonitrile in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals. Among the vast array of functionalized indoles, 6-Methyl-1H-indole-5-carbonitrile stands out as a pivotal building block for the synthesis of pharmacologically active agents. The strategic placement of the methyl and cyano groups on the indole ring allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutics. This guide provides a comprehensive, head-to-head comparison of various catalytic systems for the synthesis of this important molecule, offering researchers, scientists, and drug development professionals the critical data and insights needed to select the most appropriate synthetic strategy for their specific needs.

General Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 6-Methyl-1H-indole-5-carbonitrile is typically achieved through a two-step process. The first step involves the formation of a suitable precursor, most commonly 5-bromo-6-methyl-1H-indole. This halogenated intermediate then undergoes a transition metal-catalyzed cyanation reaction to yield the final product. This approach offers a reliable and modular route to the target molecule.

Synthetic_Workflow Start 6-Methyl-1H-indole Precursor 5-Bromo-6-methyl-1H-indole Start->Precursor Bromination Catalyst Catalytic Cyanation Precursor->Catalyst Target 6-Methyl-1H-indole-5-carbonitrile Catalyst->Target

Caption: General synthetic workflow for 6-Methyl-1H-indole-5-carbonitrile.

Head-to-Head Comparison of Catalytic Systems for Cyanation

The choice of catalyst for the cyanation of 5-bromo-6-methyl-1H-indole is a critical decision that can significantly impact reaction efficiency, cost, and safety. This section provides a detailed comparison of three prominent catalytic systems: Palladium, Copper, and Nickel-based catalysts.

Palladium-Catalyzed Cyanation: The Workhorse of Cross-Coupling

Palladium catalysis is a well-established and highly versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For the cyanation of aryl halides, palladium catalysts offer high efficiency and functional group tolerance.

Mechanism: The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n(Br) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdCN Ar-Pd(II)L_n(CN) ArPdBr->ArPdCN M-CN Transmetalation Transmetalation ArPdCN->Pd0 Ar-CN RedElim Reductive Elimination ArCN Ar-CN MCN M-CN ArBr Ar-Br

Caption: Simplified catalytic cycle for Palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

  • Materials: 5-bromo-6-methyl-1H-indole, Pd(OAc)₂ (Palladium(II) acetate), PPh₃ (Triphenylphosphine), K₂CO₃ (Potassium carbonate), 1,4-Dioxane, Water, Cyanide source (e.g., Zn(CN)₂).

  • Procedure:

    • To a round-bottom flask, add 5-bromo-6-methyl-1H-indole, the cyanide source, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add 1,4-dioxane and water to the flask.

    • In a separate vial, prepare the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ in a small amount of dioxane.

    • Add the catalyst solution to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 12-24 hours), cool the reaction to room temperature.[2]

    • Perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

Advantages:

  • High yields and excellent functional group tolerance.[3]

  • Well-understood reaction mechanisms.

  • A wide variety of catalysts and ligands are commercially available.

Disadvantages:

  • Palladium is a precious and costly metal.

  • Residual palladium in the final product can be a concern for pharmaceutical applications.

  • Some cyanide sources, like Zn(CN)₂, are highly toxic.

Copper-Catalyzed Cyanation: A Cost-Effective Alternative

Copper-catalyzed reactions have gained significant attention as a more economical and sustainable alternative to palladium-catalyzed transformations.[4] The Rosenmund-von Braun reaction, a classical method for aryl nitrile synthesis, utilizes copper(I) cyanide.

Mechanism: The mechanism of copper-catalyzed cyanation is believed to involve a nucleophilic aromatic substitution pathway, often proceeding through a Cu(I)/Cu(III) catalytic cycle.

Copper_Catalytic_Cycle CuCN Cu(I)CN ArCuBrCN Ar-Cu(III)(Br)(CN) CuCN->ArCuBrCN Ar-Br OxAdd Oxidative Addition ArCuBrCN->CuCN Ar-CN RedElim Reductive Elimination ArCN Ar-CN ArBr Ar-Br Nickel_Catalytic_Cycle Ni0 Ni(0)L_n ArNiBr Ar-Ni(II)L_n(Br) Ni0->ArNiBr Ar-Br OxAdd Oxidative Addition ArNiCN Ar-Ni(II)L_n(CN) ArNiBr->ArNiCN CN⁻ LigandEx Ligand Exchange ArNiCN->Ni0 Ar-CN RedElim Reductive Elimination ArCN Ar-CN CNsource CN⁻ source ArBr Ar-Br

Sources

Comparative

A Senior Application Scientist's Guide to the Purification of 6-Methyl-1H-indole-5-carbonitrile: A Comparative Analysis

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. The subject of this guide, 6-Methyl-1H-indole-5-carbonitrile, is a key heterocyclic scaffold, a structural motif prevalent in numerous therapeutic agents. Its journey from a crude reaction mixture to a highly purified compound is a critical process that dictates its suitability for downstream applications, from biological screening to clinical trials.

This guide provides an in-depth comparison of the principal techniques for purifying 6-Methyl-1H-indole-5-carbonitrile: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). We will move beyond procedural lists to explore the underlying chemical principles that govern the efficacy of each method, supported by hypothetical, yet realistic, experimental data. Our objective is to equip you with the expertise to select and optimize the most appropriate purification strategy for your specific needs, balancing purity requirements with practical considerations of yield, scalability, and resource allocation.

The Starting Point: A Typical Crude Mixture

To establish a realistic context for our comparison, let's consider a crude sample of 6-Methyl-1H-indole-5-carbonitrile obtained from a plausible synthetic route, such as a Fischer indole synthesis followed by cyanation. The crude solid is dark, shows a broad melting point, and preliminary analysis indicates a purity of approximately 85%. The likely impurities include:

  • Unreacted Starting Materials: For instance, 4-methyl-3-aminobenzonitrile and a ketone precursor.

  • Reaction By-products: Such as regioisomers or partially cyclized intermediates.

  • Reagents and Catalysts: Residual acid or base from the cyclization step.

  • Colorimetric Impurities: Often high molecular weight, polar compounds formed through degradation or side reactions.

The challenge lies in efficiently removing this diverse array of contaminants to achieve a purity of >99.5%, a common requirement for pharmaceutical intermediates.

Technique 1: Recrystallization - The Classic Approach for Bulk Purification

Recrystallization is a cornerstone of purification in organic chemistry, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.[1][2] For crystalline solids like many indole derivatives, it is often the most economical method for large-scale purification.[3][4]

The 'Why' Behind the Protocol

The efficacy of recrystallization hinges on selecting an appropriate solvent. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration).

Given the structure of 6-Methyl-1H-indole-5-carbonitrile—a moderately polar indole ring with a nonpolar methyl group and a polar nitrile group—a solvent of intermediate polarity is a logical starting point. Alcohols like ethanol or isopropanol are excellent candidates. A mixed solvent system, such as ethanol/water, can also be highly effective for fine-tuning solubility.[2]

Experimental Protocol: Recrystallization
  • Solvent Screening: In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

  • Dissolution: To 10.0 g of the crude 6-Methyl-1H-indole-5-carbonitrile (85% purity) in a 250 mL Erlenmeyer flask, add 80 mL of ethanol. Heat the mixture to boiling with stirring on a hot plate.

  • Achieving Saturation: Add ethanol in small portions until all the solid dissolves. Note the total volume of solvent used.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 1-2 hours.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove residual mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Workflow for Recrystallization

G cluster_0 Recrystallization Process A Crude Product (10.0 g, 85% Purity) B Dissolve in Hot Ethanol A->B C Slow Cooling & Crystallization B->C D Vacuum Filtration C->D E Wash with Cold Ethanol D->E H Mother Liquor (Impurities) D->H Impurities Removed F Dry Under Vacuum E->F G Purified Product F->G

Caption: Workflow for the purification of 6-Methyl-1H-indole-5-carbonitrile via recrystallization.

Technique 2: Flash Column Chromatography - For Versatile Separation

When recrystallization proves ineffective, particularly for non-crystalline materials or when impurities have similar solubility profiles, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[6]

The 'Why' Behind the Protocol

The key to successful column chromatography is achieving a good separation of spots on a Thin-Layer Chromatography (TLC) plate first. The polarity of the eluent (mobile phase) is critical. For our target molecule, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a standard choice for indole derivatives.[5] The nitrile group on our compound will likely require a slightly more polar eluent mixture compared to simpler indoles. The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.3-0.4, ensuring it moves down the column at a reasonable rate while separating from more polar and less polar impurities.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. Test various ratios of hexane:ethyl acetate. A 7:3 (v/v) mixture is a good starting point.

  • Column Packing: Prepare a glass column with a slurry of silica gel in hexane. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve 2.0 g of the crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.[6]

  • Elution: Begin eluting the column with the chosen solvent system (e.g., 7:3 hexane:ethyl acetate). Maintain a constant flow rate using positive pressure (air or nitrogen).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Workflow for Flash Column Chromatography

G cluster_0 Flash Chromatography Process A Crude Product (2.0 g, 85% Purity) B Dissolve and Load onto Silica Column A->B C Elute with Hexane:Ethyl Acetate B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F I Impure Fractions (Discard) E->I Separated Impurities G Evaporate Solvent F->G H Purified Product G->H

Caption: Workflow for the purification of 6-Methyl-1H-indole-5-carbonitrile via flash column chromatography.

Technique 3: Preparative HPLC - The Ultimate in Purity

For achieving the highest possible purity, especially for reference standards or final API polishing, preparative HPLC is the gold standard.[7][8] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligram to gram quantities of material.[9][10]

The 'Why' Behind the Protocol

The power of preparative HPLC lies in its high resolving power. For indole derivatives, a reversed-phase method is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile).[11] The separation is driven by the hydrophobic interactions of the analytes with the stationary phase. A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is often used to effectively separate compounds with a wide range of polarities. The addition of a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can improve peak shape for nitrogen-containing compounds like indoles.

Experimental Protocol: Preparative HPLC
  • Analytical Method Development: First, develop an analytical scale HPLC method to determine the retention times of the target compound and impurities. A C18 column with a water/acetonitrile gradient is a common starting point.

  • Sample Preparation: Dissolve approximately 200 mg of the crude material in a small volume of the mobile phase or a compatible solvent like DMSO. Filter the solution through a 0.45 µm syringe filter.

  • System Setup: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions.

  • Injection and Fractionation: Inject the sample and begin the gradient elution. Use a fraction collector, triggered by UV absorbance, to collect the eluent corresponding to the peak of the target compound.

  • Post-Run Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Lyophilization/Evaporation: Combine the pure fractions and remove the solvents. If the mobile phase is water/acetonitrile, lyophilization (freeze-drying) is an effective method to obtain the final product as a fluffy solid.

Workflow for Preparative HPLC

G cluster_0 Preparative HPLC Process A Crude Product (200 mg, 85% Purity) B Dissolve and Filter A->B C Inject onto Preparative C18 Column B->C D Gradient Elution (Water/Acetonitrile) C->D E UV-Triggered Fraction Collection D->E F Analyze Fractions for Purity E->F G Combine Pure Fractions & Lyophilize F->G H Highly Purified Product G->H

Caption: Workflow for the purification of 6-Methyl-1H-indole-5-carbonitrile via preparative HPLC.

Comparative Performance Data

The choice of a purification technique is always a trade-off. The following table summarizes the expected performance of each method for the purification of our hypothetical crude 6-Methyl-1H-indole-5-carbonitrile.

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Starting Purity ~85%~85%~85%
Final Purity 98.5 - 99.5%97 - 99%>99.8%
Typical Yield 70 - 85%60 - 80%>90% (of injected amount)
Scalability Excellent (kg scale)Good (up to ~100 g)Limited (mg to g scale)
Solvent Consumption ModerateHighVery High
Time per Cycle 2 - 4 hours4 - 8 hours1 - 2 hours per run
Cost LowModerateHigh
Ideal For Bulk purification, removing major impuritiesComplex mixtures, non-crystalline solidsFinal polishing, reference standards

Conclusion and Recommendations

The purification of 6-Methyl-1H-indole-5-carbonitrile, like any pharmaceutical intermediate, requires a strategic approach. There is no single "best" method; the optimal choice is dictated by the specific requirements of the project.

  • For early-stage process development and large-scale synthesis , where large quantities of material are needed with good purity, recrystallization is often the most efficient and economical first-line approach. Its simplicity and scalability are significant advantages.[1]

  • When dealing with more complex impurity profiles or oily substances , where recrystallization fails, flash column chromatography offers a versatile and powerful alternative. It provides good resolution for a wide range of compounds.

  • For applications demanding the highest echelon of purity , such as the preparation of analytical reference standards or for sensitive biological assays, preparative HPLC is indispensable.[12] While less scalable and more resource-intensive, its resolving power is unmatched.

In many industrial workflows, a combination of these techniques is employed. For example, a crude product might first undergo recrystallization to remove the bulk of impurities, followed by a final polishing step using preparative HPLC to achieve the stringent purity requirements for pharmaceutical use.[9] By understanding the principles and practicalities of each method, the discerning scientist can navigate the path from crude mixture to purified compound with confidence and efficiency.

References

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

  • International Journal of Current Pharmaceutical Analysis. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. Available at: [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Available at: [Link]

  • Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Available at: [Link]

  • Organic Syntheses Procedure. indole. Available at: [Link]

  • The Journal of Organic Chemistry. Efficient and Diverse Synthesis of Indole Derivatives. Available at: [Link]

  • Organic Syntheses Procedure. 2-methylindole. Available at: [Link]

  • ResearchGate. Crystallization purification of indole. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. Available at: [Link]

  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System. Available at: [Link]

  • PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Available at: [Link]

  • PubChem. 1H-Indole, 6-methyl- | C9H9N | CID 137928. Available at: [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Available at: [Link]

  • PubChem. 6-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 18385211. Available at: [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. Available at: [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. Available at: [Link]

  • PubMed. Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Available at: [Link]

  • University of Warwick. Principles in preparative HPLC. Available at: [Link]

  • MDPI. (2025). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Available at: [Link]

  • Journal of the American Chemical Society. Radical S-Adenosyl-l-Methionine Oxygenase DarE Forms Ether Bond via a Partially Delocalized Tryptophan Cβ Radical. Available at: [Link]

  • The Good Scents Company. 5-methyl indole, 614-96-0. Available at: [Link]

  • PubMed Central. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Available at: [Link]

  • ReceptorChem. Innovation in Life Science Research. Available at: [Link]

Sources

Validation

Orthogonal methods for purity assessment of 6-Methyl-1H-indole-5-carbonitrile

CAS: 1000343-22-5 | Formula: C₁₀H₈N₂ | MW: 156.19 g/mol Executive Summary This technical guide outlines a multi-faceted (orthogonal) strategy for assessing the purity of 6-Methyl-1H-indole-5-carbonitrile , a critical bui...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1000343-22-5 | Formula: C₁₀H₈N₂ | MW: 156.19 g/mol

Executive Summary

This technical guide outlines a multi-faceted (orthogonal) strategy for assessing the purity of 6-Methyl-1H-indole-5-carbonitrile , a critical building block in the synthesis of kinase inhibitors and other pharmaceutical actives.

Relying solely on a single analytical technique (e.g., HPLC-UV) creates a high risk of "blind spots," particularly regarding regioisomeric impurities (e.g., 4-methyl or 7-methyl analogs) that may co-elute due to similar hydrophobicity.[1] This guide proposes a validated workflow combining Reverse-Phase HPLC , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) to ensure data integrity through self-validating cross-checks.

The Necessity of Orthogonality

In the synthesis of substituted indoles, particularly via the Fischer or Leimgruber-Batcho methods, regioisomer formation is common.[1] For 6-Methyl-1H-indole-5-carbonitrile, the primary risk is the presence of isomers where the methyl and nitrile groups are transposed or shifted (e.g., 4-methyl-1H-indole-5-carbonitrile).[1]

  • HPLC-UV separates based on polarity/hydrophobicity but may fail if isomers have identical retention times (

    
    ).[1]
    
  • qNMR quantifies purity based on the molar ratio of protons, independent of optical isomers, but averages the signal if chemical shifts overlap perfectly (rare for all protons).[1]

  • DSC assesses purity based on the melting point depression principle, sensitive to total eutectic impurities regardless of structure.[1]

By triangulating these methods, you eliminate the bias inherent in any single technique.[1]

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

Role: Routine purity quantification and impurity profiling.[1]

Experimental Protocol

The following conditions are optimized to resolve the target indole from its likely regioisomers and degradation products (e.g., amide hydrolysis products).

ParameterSpecificationRationale
Column C18 Core-Shell (e.g., Kinetex 2.6µm, 100 Å, 150 x 4.6 mm)Core-shell particles provide UHPLC-like resolution at lower backpressures, essential for separating closely eluting isomers.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses the ionization of the indole nitrogen (

) and any residual basic impurities, sharpening peaks.[1]
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic AcidMeCN provides lower viscosity and better peak shape for aromatics than Methanol.
Gradient 0-2 min: 5% B (Isocratic)2-20 min: 5%

95% B (Linear)20-25 min: 95% B (Wash)25-30 min: 5% B (Re-equilibration)
A shallow gradient slope allows maximum interaction time for hydrophobic discrimination of methyl-positional isomers.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Detection UV @ 225 nm and 270 nm225 nm targets the nitrile absorption; 270 nm targets the indole aromatic system.[1]
Column Temp 40°CElevated temperature improves mass transfer and reduces peak tailing.
Critical Quality Attribute (CQA) Check
  • Resolution (

    
    ):  Must be 
    
    
    
    between the main peak and the nearest impurity.
  • Peak Purity: Use Diode Array Detector (DAD) software to verify spectral homogeneity across the peak width, ensuring no co-elution.[1]

Orthogonal Method A: Quantitative NMR (¹H-qNMR)

Role: Absolute purity determination (Assay) without requiring a reference standard of the analyte.[1]

Why it works: qNMR relies on the direct relationship between signal integration and the number of nuclei.[1] It is the "Truth" standard because it does not depend on extinction coefficients ($ \epsilon $) which can vary between isomers.[1]

Experimental Protocol
  • Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Dimethyl sulfone .[1]

    • Requirement: The IS signals must not overlap with the indole aromatic region (6.5 - 8.5 ppm) or the methyl group (~2.4 ppm).[1] Dimethyl sulfone (singlet at ~3.0 ppm) is often ideal.[1]

  • Solvent: DMSO-

    
     (Universal solubility for indoles; prevents exchange of N-H protons if dry).[1]
    
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (longest relaxation time). For indoles, set
      
      
      seconds to ensure >99.9% magnetization recovery.[1]
    • Scans: 16 - 64 (to achieve S/N > 150:1).

    • Spectral Width: -2 to 14 ppm.[1]

Calculation

[1]

Where:

  • 
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for the methyl group of the indole)[1]
    
  • 
     = Molecular Weight[1][2][3][4][5][6]
    
  • 
     = Weight (mass)[1][7]
    
  • 
     = Purity of the Internal Standard[1]
    

Orthogonal Method B: Differential Scanning Calorimetry (DSC)

Role: Solid-state characterization and detection of total eutectic impurities.[1]

Why it works: According to the van 't Hoff equation, impurities depress the melting point and broaden the melting range.[1] This is purely physical and independent of chemical structure or UV chromophores.

Experimental Protocol
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).[1]

  • Pan: Crimped Aluminum pan (non-hermetic to allow volatile escape if solvates are present, though hermetic is preferred for pure melting).

  • Ramp Rate: 2°C/min (Slow ramp essential for accurate thermodynamic equilibrium).

  • Range: 30°C to 200°C (Target MP is likely >100°C; N-methyl analog is 72°C, but 5-cyanoindole is 106-108°C).[1]

Acceptance Criteria:

  • Sharp endotherm (Peak width at half height < 2°C).[1]

  • Single melting event (absence of polymorph transitions).[1]

Comparative Analysis of Methods

FeatureHPLC-UV¹H-qNMRDSC
Principle Partition ChromatographyMagnetic ResonanceThermal Thermodynamics
Primary Output Chromatographic Purity (% Area)Absolute Assay (% w/w)Eutectic Purity (mol %)
Selectivity High (Structure dependent)High (Chemical environment)Low (Total impurity load)
Blind Spot Non-UV absorbing impurities; Co-eluting isomersOverlapping signals; Paramagnetic impuritiesDecomposition during melting; Solid solutions
LOD/Sensitivity Excellent (< 0.05%)Moderate (~0.5%)Poor for trace impurities
Sample Req. < 1 mg10 - 20 mg2 - 5 mg

Recommended Assessment Workflow

The following diagram illustrates the decision logic for certifying a batch of 6-Methyl-1H-indole-5-carbonitrile.

PurityAssessment Start Crude/Isolated 6-Methyl-1H-indole-5-carbonitrile HPLC Method 1: HPLC-UV (Gradient C18) Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 qNMR Method 2: 1H-qNMR (Absolute Assay) Decision1->qNMR Yes DSC Method 3: DSC (Solid State) Decision1->DSC Yes LCMS Investigative: LC-MS/MS (Identify Impurity Mass) Decision1->LCMS No (<98%) FinalCoA Generate CoA (Report HPLC Area% & qNMR w/w%) qNMR->FinalCoA Assay Confirmed DSC->FinalCoA MP Confirmed Recrystallize Recrystallize (e.g., EtOH/Water) LCMS->Recrystallize Recrystallize->HPLC

Figure 1: Orthogonal testing workflow ensuring no single point of failure in purity assessment.

References

  • General qNMR Methodology

    • BIPM (Bureau International des Poids et Mesures).[1] "Internal standard reference data for qNMR."

    • Source: [1]

  • HPLC of Indole Derivatives

    • Sielc Technologies. "Separation of Indole and Derivatives on Newcrom R1." (Provides basis for acidic mobile phase selection).[1]

    • Source:

  • Comparison of HPLC and qNMR

    • Journal of Pharmaceutical and Biomedical Analysis.[8] "Comparison of qNMR and HPLC-UV techniques."

    • Source: [1]

  • Compound Data (6-Methyl-1H-indole-5-carbonitrile)

    • ChemicalBook/CAS Database. "CAS 1000343-22-5 Properties."[3][4][9][10]

    • Source: [1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 6-Methyl-1H-indole-5-carbonitrile

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Methyl-1H-indole-5-carbonitrile, ensuring the safety of laboratory personnel and environmental stewardship. The protocols herein are designed to be self-validating, grounded in established chemical safety principles and regulatory standards.

Hazard Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of 6-Methyl-1H-indole-5-carbonitrile is the critical first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a reliable hazard profile can be synthesized by examining structurally similar compounds, namely indole-5-carbonitrile and various methyl-indoles.

The indole ring system and the nitrile functional group are the primary drivers of its chemical reactivity and toxicological profile. Based on data from analogous compounds, 6-Methyl-1H-indole-5-carbonitrile should be handled as a hazardous substance.[1][2]

Key Hazard Insights:

  • Irritation: Like many indole derivatives and nitriles, this compound is expected to be a skin and eye irritant.[1][2] Inhalation of the dust may cause respiratory tract irritation.[1][2][3]

  • Toxicity: Some related nitrile compounds are classified as harmful if swallowed.[4][5] The primary toxicological concern with nitrile compounds is the potential for them to release cyanide under certain conditions, such as exposure to strong acids or high temperatures in an uncontrolled environment.

  • Environmental Hazard: While specific data is limited, related compounds can be toxic to aquatic life.[5] Therefore, it is imperative that this chemical does not enter drains or waterways.[1]

Hazard Classification (Anticipated)GHS PictogramPrecautionary Statement Codes
Skin Irritation (Category 2)GHS07 (Exclamation Mark)P264, P280, P302+P352, P332+P317
Serious Eye Irritation (Category 2)GHS07 (Exclamation Mark)P280, P305+P351+P338, P337+P317
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07 (Exclamation Mark)P261, P271, P304+P340, P319
Acute Toxicity, Oral (Potential)GHS07 (Exclamation Mark)P270, P301+P312

This table is a synthesis of data from related compounds like Indole-5-carbonitrile and 6-Methyl-1H-indole and represents an anticipated hazard profile.[1][2][4]

Operational Disposal Plan: From Benchtop to Final Disposition

Proper disposal is a multi-step process that begins the moment a substance is designated as waste. This section provides a step-by-step methodology for managing 6-Methyl-1H-indole-5-carbonitrile waste within the laboratory.

Immediate Segregation and Waste Stream Identification

The principle of waste segregation is to prevent the mixing of incompatible chemicals and to ensure that waste is routed to the correct disposal facility.[6] Immediately upon being designated as waste, 6-Methyl-1H-indole-5-carbonitrile and materials contaminated with it must be segregated from general laboratory trash and non-hazardous waste streams.

Use the following decision workflow to correctly categorize your waste:

WasteSegregation start Material Designated as Waste: 6-Methyl-1H-indole-5-carbonitrile q1 What is the form of the waste? start->q1 solid Unused/Expired Solid Compound q1->solid Pure Solid contaminated_solid Contaminated Solid Waste (e.g., gloves, weigh paper, wipes) q1->contaminated_solid Contaminated Solid contaminated_sharp Contaminated Sharps (e.g., needles, glass pipettes) q1->contaminated_sharp Contaminated Sharp solution Solution Containing the Compound q1->solution Liquid Solution container_solid Collect in a dedicated, sealed, and labeled hazardous solid waste container. solid->container_solid contaminated_solid->container_solid container_sharp Place in a puncture-proof, and labeled sharps container. contaminated_sharp->container_sharp container_liquid Collect in a dedicated, sealed, and labeled hazardous liquid waste container (check compatibility). solution->container_liquid

Caption: Waste Stream Decision Workflow for 6-Methyl-1H-indole-5-carbonitrile.

Step-by-Step Containerization Protocol

Proper containerization is essential to safely store waste prior to its removal by a licensed disposal service.[6]

  • Select the Appropriate Container:

    • For Solids (Pure Compound and Contaminated Debris): Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. The container must be clean, dry, and in good condition. Ensure it is compatible with the chemical. Plastic is often preferred to minimize the risk of breakage.[6]

    • For Contaminated Sharps: Use a designated, puncture-proof sharps container.

    • For Solutions: Use a chemically-resistant (HDPE or glass) container compatible with the solvent used. Crucially, do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Handling and Filling:

    • Always wear appropriate Personal Protective Equipment (PPE) when handling chemical waste.

    • Required PPE:

      Equipment Specification Purpose
      Eye Protection ANSI Z87.1-rated safety glasses or goggles. Protects eyes from dust and splashes.[7]
      Hand Protection Nitrile or other chemically-resistant gloves. Prevents skin contact and irritation.[7]

      | Body Protection | Flame-resistant laboratory coat. | Protects skin and clothing from contamination.[8] |

    • Perform all waste transfers in a certified laboratory chemical hood to avoid inhalation of dust.[9]

    • Do not overfill containers. Leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Clearly label the waste container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "6-Methyl-1H-indole-5-carbonitrile."

      • List any other components (e.g., solvents) by their full name.

      • An accurate estimate of the percentage of each component.

      • The associated hazards (e.g., "Irritant," "Toxic").

      • The date accumulation started.

  • Storage:

    • Keep waste containers tightly closed at all times, except when adding waste.[6][10]

    • Store the sealed containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure, away from drains, and clearly marked.[6]

The Rationale for Professional Disposal

The recommended disposal method for organic nitrile compounds is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1]

  • Expertise & Causality: This method is mandated for two primary reasons. First, the high temperatures (typically >850°C) and controlled oxygen supply ensure the complete destruction of the organic molecule into relatively harmless components like carbon dioxide, water, and nitrogen gas. Second, and most critically for nitriles, the scrubber system is designed to neutralize acidic gases and prevent the atmospheric release of toxic combustion byproducts, such as nitrogen oxides (NOx) and potentially hydrogen cyanide (HCN), which could form under incomplete combustion. Attempting to dispose of this chemical through other means, such as evaporation in a hood or sewer disposal, is a serious safety and regulatory violation.[8][11]

Final Disposal Protocol: Arranging for Chemical Waste Pickup

  • Contact Your Institution's EHS Office: All hazardous waste disposal must be managed through your organization's Environmental Health and Safety (EHS) department or an equivalent body.[12] They are the liaison to licensed professional waste disposal services.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a chemical waste pickup. This typically involves an online or paper form where you will transcribe the information from your hazardous waste label.

  • Prepare for Pickup: Ensure the container is clean on the outside, properly sealed, and located in the designated pickup area.

  • Maintain Records: Keep a record of the waste generated and disposed of, as required by your institution and regulatory agencies.

By adhering to this comprehensive guide, you ensure that the disposal of 6-Methyl-1H-indole-5-carbonitrile is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 5,6-dihydroxyindole. [Link]

  • École Polytechnique Fédérale de Lausanne (EPFL). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • PubChem. 1H-Indole, 6-methyl- | C9H9N | CID 137928. [Link]

  • Wikipedia. 1-Methylindole. [Link]

  • PubChem. Indole-5-carbonitrile | C9H6N2 | CID 27513. [Link]

  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • National Center for Biotechnology Information. 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • MDPI. Impact of Curcuma longa on Hematopoiesis and Splenic Mass in an Animal Model Undergoing Docetaxel Chemotherapy. [Link]

  • Organic Syntheses. 1 - Working with Hazardous Chemicals. [Link]

  • Wikipedia. 5-Methylindole. [Link]

  • The Good Scents Company. 5-methyl indole. [Link]

  • ResearchGate. Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Link]

  • University of South Florida. Guide to Chemical Waste Disposal in Chemistry Lab (USF). [Link]

Sources

Handling

A Comprehensive Safety and Handling Guide for 6-Methyl-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is my priority to ensure that your innovative work is not only groundbreaking but also conducted with the highest stan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is my priority to ensure that your innovative work is not only groundbreaking but also conducted with the highest standards of safety. This guide provides essential, in-depth information for the safe handling and disposal of 6-Methyl-1H-indole-5-carbonitrile, a compound with significant potential in pharmaceutical research. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical structures.

Hazard Assessment: Understanding the Risks

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4][5][6][7]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][3][4][5][6][7]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2][3][4][5][6][7]

The Globally Harmonized System (GHS) pictograms and hazard statements for analogous compounds are consistently identified as follows:

PictogramSignal WordHazard Statements
!WarningH315: Causes skin irritation.[1][3][4][6]
H319: Causes serious eye irritation.[1][3][4][6]
H335: May cause respiratory irritation.[1][3][4][6]

Given these potential hazards, a stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to ensure personnel safety and experimental integrity.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 6-Methyl-1H-indole-5-carbonitrile, with explanations rooted in established laboratory safety practices.

Protection TypeSpecific RecommendationRationale for Use
Hand Protection Disposable Nitrile Gloves: Ensure gloves are of a material known to be resistant to permeation by the substances in use.[8] Change gloves immediately if contaminated and do not reuse disposable gloves.[9]Nitrile gloves provide a suitable barrier for incidental contact with many chemicals, including those with irritant properties.[8][10] The nitrile functional group in the compound suggests that gloves resistant to organic solvents are prudent. Immediate disposal upon contamination prevents cross-contamination of surfaces and equipment.[9]
Eye and Face Protection Chemical Safety Goggles: Must be worn at all times when handling the compound. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[11]The high likelihood of serious eye irritation necessitates the use of chemical safety goggles to provide a complete seal around the eyes, protecting against dust particles and splashes.[12][13] Standard safety glasses do not offer sufficient protection.[14]
Respiratory Protection Use in a Certified Chemical Fume Hood: All handling of solid 6-Methyl-1H-indole-5-carbonitrile that may generate dust, or any handling of its solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of airborne particles or vapors.[1][10]As a compound that may cause respiratory irritation, it is crucial to prevent inhalation of any dust or aerosols.[1][2][6][12] A chemical fume hood is the most effective engineering control to minimize respiratory exposure.
Body Protection Laboratory Coat: A clean, buttoned lab coat must be worn to protect the skin and personal clothing from contamination.[13] Consider a flame-retardant lab coat if flammable solvents are in use.[10]A lab coat provides a removable barrier in the event of a spill, minimizing direct contact with the skin.[13] It also helps to prevent the transfer of chemical residues outside of the laboratory.
Foot Protection Closed-toe Shoes: Appropriate, chemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[11]This is a fundamental laboratory safety rule to protect the feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring the integrity of your research. The following step-by-step guide provides a procedural framework for the safe handling of 6-Methyl-1H-indole-5-carbonitrile.

Caption: Workflow for the safe handling of 6-Methyl-1H-indole-5-carbonitrile.

Step-by-Step Protocol:
  • Preparation:

    • Review Safety Information: Thoroughly review this guide and any available safety information for analogous compounds.

    • Don PPE: Put on all required personal protective equipment as outlined in the table above.

    • Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and free of clutter. Have spill control materials readily available.

  • Handling:

    • Weighing: Carefully weigh the solid 6-Methyl-1H-indole-5-carbonitrile within the chemical fume hood to minimize the risk of dust inhalation.

    • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

    • Experimental Use: Conduct all experimental procedures involving the compound within the fume hood.

  • Post-Handling and Cleanup:

    • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.

    • Waste Segregation: Separate waste into designated, clearly labeled containers for solid chemical waste, liquid chemical waste, and contaminated sharps.

Disposal Plan: Responsible Waste Management

Proper disposal of 6-Methyl-1H-indole-5-carbonitrile and associated contaminated materials is crucial to protect both personnel and the environment.

  • Solid Waste:

    • Place excess solid 6-Methyl-1H-indole-5-carbonitrile and any contaminated items (e.g., weigh boats, paper towels) into a designated, sealed, and clearly labeled hazardous waste container.[1][7]

  • Liquid Waste:

    • Collect all solutions containing 6-Methyl-1H-indole-5-carbonitrile in a compatible, sealed, and labeled hazardous waste container. Do not pour any amount down the drain.[1][5]

  • Contaminated PPE:

    • Disposable gloves should be removed and discarded into the solid hazardous waste container immediately after handling the compound.[9]

    • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.[14]

Always adhere to your institution's specific hazardous waste disposal guidelines.

By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while ensuring a safe and compliant working environment.

References

  • Central Drug House (P) Ltd. (n.d.).
  • Thermo Fisher Scientific. (2025, December 22).
  • BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Actylis Lab Solutions. (n.d.).
  • NextGen Protocols. (n.d.).
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • PubChem. (n.d.). 1H-Indole, 6-methyl-.
  • Thermo Fisher Scientific. (2025, September 7).
  • Thermo Fisher Scientific. (2025, December 21).
  • Echemi. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs.
  • Technical Disclosure Commons. (2025, January 20).
  • National Center for Biotechnology Information. (n.d.).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of Wisconsin-La Crosse. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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